Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVYBQLKZYFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640764 | |
| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016731-24-0 | |
| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 3-(aminomethyl)azetidine-1-carboxylate synthesis protocol
An In-depth Technical Guide to the Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This guide provides a comprehensive overview of a common synthetic route to this compound, a valuable building block in medicinal chemistry and drug development. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available N-protected azetidine derivative. A common and effective strategy involves the conversion of a carboxylic acid or cyano group at the 3-position of the azetidine ring into an aminomethyl group, followed by the introduction of the benzyl carbamate (Cbz) protecting group.
This guide will focus on a two-step protocol starting from 1-Boc-3-azetidinecarbonitrile, which involves the reduction of the nitrile to the primary amine, followed by the protection of the azetidine nitrogen with a benzyl chloroformate.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
This step focuses on the reduction of the nitrile group of 1-Boc-3-azetidinecarbonitrile to the corresponding primary amine.
Methodology:
To a solution of 1-Boc-3-azetidinecarbonitrile in methanol, Raney nickel is added as a catalyst. The reaction mixture is then subjected to a hydrogen atmosphere and stirred at room temperature. The catalyst is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired product.
Detailed Protocol:
-
In a suitable reaction vessel, dissolve 1-Boc-3-azetidinecarbonitrile (1.0 eq) in methanol (0.2 M).
-
Carefully add a catalytic amount of Raney nickel (approximately 10% w/w) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This final step involves the protection of the azetidine nitrogen with a benzyl carbamate group.
Methodology:
The crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is first deprotected under acidic conditions to yield the free azetidine. This intermediate is then reacted with benzyl chloroformate in the presence of a base to afford the final product.
Detailed Protocol:
-
Dissolve the crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to obtain the crude 3-(aminomethyl)azetidine dihydrochloride salt.
-
Dissolve the crude salt in a mixture of dichloromethane (DCM) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate or triethylamine (2.5 eq), to neutralize the hydrochloride salt.
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Data Presentation
| Step | Reactant | Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-3-azetidinecarbonitrile | Raney Ni, H₂ | Methanol | 25 | 16-24 | ~90-95 (crude) |
| 2 | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 1. HCl/Dioxane2. Benzyl chloroformate, NaHCO₃ | Dichloromethane, Water | 0 to 25 | 14-18 | ~70-85 |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Technical Guide: Physicochemical Properties of Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a heterocyclic organic compound featuring an azetidine ring, a benzyl carbamate protecting group, and an aminomethyl substituent. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel therapeutic agents. The azetidine moiety provides conformational rigidity, which can be advantageous for tuning the selectivity and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties, general synthetic approaches, and safety information for this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 1016731-24-0 | [1] |
| SMILES | O=C(N1CC(CN)C1)OCC2=CC=CC=C2 | N/A |
| InChI | InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | N/A |
| InChI Key | BYCVYBQLKZYFBQ-UHFFFAOYSA-N | N/A |
| Purity | Typically ≥95% | [1] |
| Storage | Store long-term in a cool, dry place. | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published. However, based on established synthetic methodologies for similar azetidine derivatives, a plausible synthetic strategy can be outlined.
General Synthetic Approach
A common approach to synthesizing substituted azetidines involves the modification of a pre-formed azetidine ring. A likely synthetic route for this compound could start from a commercially available N-protected azetidine-3-carboxylic acid.
One possible synthetic pathway is a multi-step process that may include[2]:
-
Amide Formation: Conversion of the carboxylic acid to a Weinreb amide. This is a common strategy to prevent over-addition of organometallic reagents in subsequent steps.
-
Introduction of the Phenyl Group: Reaction of the Weinreb amide with an appropriate organometallic reagent (e.g., a Grignard reagent) to form a ketone.
-
Reductive Amination: Conversion of the ketone to the aminomethyl group. This can be achieved through various methods, including the formation of an oxime followed by reduction, or direct reductive amination.
-
Deprotection and Reprotection: If necessary, removal of the initial N-protecting group and introduction of the benzyl carbamate (Cbz) group.
Another potential synthetic strategy involves the use of aza-Michael addition to an azetidine-derived Michael acceptor[3]. This method consists of:
-
Preparation of the Michael Acceptor: Synthesis of an α,β-unsaturated ester derivative of azetidin-3-one. This is often achieved via a Horner-Wadsworth-Emmons reaction.
-
Aza-Michael Addition: Reaction of the Michael acceptor with a suitable nitrogen nucleophile.
-
Functional Group Interconversion: Conversion of the ester group to the desired aminomethyl functionality.
Note: These are generalized synthetic strategies and would require optimization of reaction conditions, solvents, and reagents for the specific synthesis of this compound.
Safety and Handling
The following safety and handling information is derived from the Safety Data Sheet (SDS) for this compound[4].
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |
| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |
| P405: Store locked up. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
Visualization of Experimental Workflow
As no specific signaling pathways involving this compound have been identified in the literature, a generalized experimental workflow for the characterization of a novel chemical compound is presented below. This logical diagram illustrates the typical sequence of analyses performed to elucidate the structure and purity of a synthesized compound.
References
- 1. 1016731-24-0 this compound AKSci 3694DB [aksci.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
An In-depth Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 1016731-24-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its rigid azetidine core that imparts conformational constraint in drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic protocol, and its significance in drug discovery. The strategic incorporation of the azetidine moiety can lead to improved metabolic stability and binding affinity of therapeutic agents. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics leveraging this versatile scaffold.
Chemical and Physical Properties
This compound, also known as 1-Cbz-3-(aminomethyl)azetidine, is a substituted azetidine derivative featuring a benzyl carbamate protecting group. This compound is typically available as a liquid with a purity of 95% or higher and is recommended to be stored under refrigerated conditions.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1016731-24-0 | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₂ | N/A |
| Molecular Weight | 220.27 g/mol | N/A |
| Physical Form | Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage | Refrigerator | [1] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3-AA | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 220.121178 g/mol | PubChem |
| Monoisotopic Mass | 220.121178 g/mol | PubChem |
| Topological Polar Surface Area | 46.6 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 1-Cbz-azetidin-3-one. The first step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the nitrile to the primary amine.
References
Structure Elucidation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the structural elucidation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of published primary research detailing its comprehensive spectroscopic analysis, this guide presents a generalized workflow and representative data interpretation based on standard analytical techniques employed for the characterization of novel small molecules. The methodologies described herein are fundamental to the structural confirmation of organic compounds and are intended to serve as a practical guide for researchers in the field.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1016731-24-0 |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Chemical Structure | ![]() |
Spectroscopic Data (Hypothetical Representation)
Table 2.1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.10 | s | 2H | -O-CH₂ -Ph |
| ~4.05 | t | 2H | Azetidine-H (axial) |
| ~3.65 | t | 2H | Azetidine-H (equatorial) |
| ~3.00 | m | 1H | Azetidine-CH |
| ~2.80 | d | 2H | -CH₂ -NH₂ |
| ~1.50 | br s | 2H | -NH₂ |
Table 2.2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.5 | C =O (Carbamate) |
| ~136.0 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67.0 | -O-C H₂-Ph |
| ~54.0 | Azetidine-C H₂ |
| ~45.0 | -C H₂-NH₂ |
| ~35.0 | Azetidine-C H |
Table 2.3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| LC-MS | ESI | 221.1285 | Data not available |
Table 2.4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch (Amine) |
| ~3030 | Weak | C-H Stretch (Aromatic) |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1240 | Strong | C-N Stretch |
| ~1100 | Strong | C-O Stretch |
Experimental Protocols
The following are generalized experimental protocols for the techniques typically used in the structure elucidation of organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which aids in the complete assignment of the structure.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), to determine the accurate mass of the molecular ion and confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum is recorded to identify the presence of key functional groups in the molecule based on their characteristic absorption frequencies.
Visualizations
Experimental Workflow for Structure Elucidation
Caption: A generalized workflow for the synthesis and structural elucidation of an organic compound.
Logical Relationship of Spectroscopic Techniques
Caption: The interplay of spectroscopic techniques in confirming a chemical structure.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a definitive, published dataset is not currently available, the methodologies and expected data presented in this guide provide a robust framework for the characterization of this and similar molecules. The application of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy allows for the unambiguous confirmation of the molecular structure, which is a critical step in the development of new chemical entities for research and pharmaceutical applications.
Benzyl 3-(aminomethyl)azetidine-1-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthetic methodologies related to Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental molecular attributes of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂[1][2] |
| Molecular Weight | 220.27 g/mol [1][2] |
| CAS Number | 1016731-24-0 |
A hydrochloride salt of this compound also exists, with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol [3].
Experimental Protocols: Synthetic Approaches
The synthesis of substituted azetidines is a critical process in the development of novel therapeutics. While a specific protocol for this compound is not detailed in the provided literature, general synthetic strategies for related azetidine derivatives can be adapted. These methods often involve the functionalization of a core azetidine ring.
A common precursor for such syntheses is a protected azetidinone, such as 1-Boc-3-azetidinone[4][5]. A generalized synthetic workflow can be conceptualized as follows:
-
Starting Material : The synthesis often commences with a commercially available or readily synthesized protected azetidine derivative. A common starting point is an N-protected azetidin-3-one.
-
Introduction of the Aminomethyl Group : The aminomethyl moiety can be introduced through various synthetic transformations. One possible route involves a Horner-Wadsworth-Emmons reaction on the azetidinone to form an alkene, followed by an aza-Michael addition to introduce a nitrogen-containing group[4]. Subsequent reduction and deprotection steps would yield the desired aminomethyl group.
-
N-Carboxylation : The final step typically involves the attachment of the benzyl carboxylate group to the azetidine nitrogen. This is generally achieved by reacting the deprotected azetidine with benzyl chloroformate or a similar reagent under basic conditions.
Researchers can adapt published procedures for analogous compounds, such as those involving the synthesis of substituted azetidinyl carboxamides or other heterocyclic amino acid derivatives containing azetidine rings, to devise a specific synthetic route[4][6].
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's identity and its fundamental chemical properties.
Caption: Relationship between the chemical compound and its molecular formula and weight.
References
- 1. 1016731-24-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS: 1016731-24-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound hydrochloride | C12H17ClN2O2 | CID 44828813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 6. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Benzyl 3-(aminomethyl)azetidine-1-carboxylate. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents illustrative data in a structured format, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are based on standard techniques for similar organic molecules and are intended to serve as a practical guide for researchers.
Compound Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 1016json |
| [ | |
| {"box_2d": [757, 8, 778, 992], "label": "### "}, | |
| {"box_2d": [798, 303, 818, 696], "label": "For Researchers, Scientists, and Drug Development Professionals "}, | |
| {"box_2d": [838, 8, 938, 992], "label": "This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents illustrative data in a structured format, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are based on standard techniques for similar organic molecules and are intended to serve as a practical guide for researchers."}, | |
| {"box_2d": [957, 439, 978, 560], "label": "### Compound Properties"} | |
| ] |
Commercial Availability and Technical Profile of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Guide for Researchers
For Immediate Release:
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential biological significance of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a valuable building block for researchers in drug discovery and medicinal chemistry. This document is intended for scientists and drug development professionals interested in the application of novel azetidine scaffolds.
Commercial Availability
This compound is readily available for research purposes from several chemical suppliers. The compound is typically offered in various quantities with a purity of 95% or higher.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| AK Scientific | 1016731-24-0 | C₁₂H₁₆N₂O₂ | 220.27 | 95% |
| BLD Pharm | 1016731-24-0 | C₁₂H₁₆N₂O₂ | 220.27 | ≥95% |
| Finetech Industry Limited | 1016731-24-0 | C₁₂H₁₆N₂O₂ | 220.27 | Not Specified |
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Cbz-3-(aminomethyl)azetidine |
| Appearance | Not Specified |
| Storage Conditions | Long-term storage in a cool, dry place is recommended.[1] |
Synthesis and Purification
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
General Protocol for Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions.
-
Materials: Boc-protected amine, trifluoroacetic acid (TFA) or hydrochloric acid (HCl), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
-
General Protocol for Cbz Protection: The benzyloxycarbonyl (Cbz) group can be introduced to protect an amine.
-
Materials: Amine, benzyl chloroformate, a base (e.g., triethylamine or sodium bicarbonate), a suitable solvent (e.g., dichloromethane or a biphasic system with water).
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add benzyl chloroformate at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove the base and salts, followed by drying and evaporation of the organic solvent.
-
Purification of the final product would typically be achieved through column chromatography on silica gel.
Potential Biological Significance and Signaling Pathway Involvement
While there is no direct evidence in the reviewed literature linking this compound to a specific signaling pathway, the azetidine scaffold is a recognized privileged structure in medicinal chemistry. Azetidine-containing compounds have been investigated as inhibitors of various signaling pathways, with a notable focus on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
The STAT3 signaling pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its aberrant activation is implicated in numerous cancers, making it an attractive target for therapeutic intervention.
Caption: Postulated inhibition of the STAT3 signaling pathway by an azetidine-based inhibitor.
Given the precedent for azetidine derivatives as modulators of this pathway, it is plausible that this compound could serve as a scaffold for the development of novel STAT3 inhibitors. Experimental validation would be required to confirm this hypothesis.
Experimental Protocol: In Vitro STAT3 Inhibition Assay (Luciferase Reporter Assay)
This assay can be used to screen for compounds that inhibit STAT3-mediated gene transcription.
-
Materials:
-
Cancer cell line (e.g., HepG2) stably expressing a STAT3-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compound (this compound derivative).
-
IL-6 (as a STAT3 activator).
-
Luciferase assay reagent.
-
96-well plates.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with IL-6 to activate the STAT3 pathway and incubate for a further 6-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
A decrease in luciferase activity in the presence of the test compound would indicate inhibition of the STAT3 signaling pathway.
-
Conclusion
This compound is a commercially accessible and versatile building block with potential applications in the development of novel therapeutics. While its direct biological targets are yet to be fully elucidated, its structural similarity to known inhibitors of key signaling pathways, such as STAT3, makes it a compound of significant interest for further investigation by researchers in the field of drug discovery. The experimental protocols outlined in this guide provide a starting point for the synthesis of derivatives and the exploration of their biological activities.
References
An In-depth Technical Guide to the Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the primary synthetic routes for preparing Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. The document outlines two robust synthetic pathways, starting from commercially available materials. Each route is detailed with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Introduction
Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart desirable physicochemical properties, such as improved metabolic stability, solubility, and target-binding affinity. This compound, featuring a protected primary amine, serves as a crucial and versatile intermediate for the synthesis of complex pharmaceutical agents. The benzyloxycarbonyl (Cbz) protecting group offers stability under various conditions and can be selectively removed, typically via hydrogenolysis, making it orthogonal to many other protecting groups like Boc.
This guide focuses on two principal and efficient synthetic strategies:
-
Route 1: Functional group transformation from a carboxylic acid precursor.
-
Route 2: Functional group reduction from a nitrile precursor.
Both routes leverage readily available starting materials and employ standard, high-yielding chemical transformations.
Route 1: Synthesis via Amide Reduction
This pathway commences with the commercially available 1-Cbz-azetidine-3-carboxylic acid . The synthesis involves a two-step sequence: the formation of a primary amide, followed by its reduction to the target primary amine.
Workflow Diagram: Route 1
Caption: Synthetic pathway from 1-Cbz-azetidine-3-carboxylic acid.
Data Summary: Route 1
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 1-Cbz-azetidine-3-carboxylic acid | HATU, DIPEA, NH₄Cl | 1-Cbz-azetidine-3-carboxamide | 85-95% |
| 2 | 1-Cbz-azetidine-3-carboxamide | Lithium aluminum hydride (LiAlH₄) | This compound | 70-85% |
Note: Yields are representative of standard amide coupling and reduction reactions and may vary based on specific conditions and scale.
Experimental Protocols: Route 1
Step 1: Synthesis of 1-Cbz-azetidine-3-carboxamide
This procedure details a standard amide coupling reaction.
-
Materials:
-
1-Cbz-azetidine-3-carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add ammonium chloride (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 1-Cbz-azetidine-3-carboxamide as a solid.
-
Step 2: Synthesis of this compound
This protocol describes the reduction of the primary amide using lithium aluminum hydride.[1][2][3]
-
Materials:
-
1-Cbz-azetidine-3-carboxamide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-Cbz-azetidine-3-carboxamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Alternatively, add solid sodium sulfate decahydrate portion-wise at 0 °C until the gray precipitate turns white and gas evolution ceases.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of methanol/dichloromethane, potentially with a small amount of ammonium hydroxide) to afford the final product.
-
Route 2: Synthesis via Nitrile Reduction
This alternative pathway begins with Azetidine-3-carbonitrile , typically available as its hydrochloride salt. The synthesis involves N-protection with a Cbz group, followed by the reduction of the nitrile functionality to the primary amine.
Workflow Diagram: Route 2
Caption: Synthetic pathway from Azetidine-3-carbonitrile.
Data Summary: Route 2
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Azetidine-3-carbonitrile HCl | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | 1-Cbz-azetidine-3-carbonitrile | >90% |
| 2a | 1-Cbz-azetidine-3-carbonitrile | H₂, Raney® Nickel, NH₃/MeOH | This compound | 75-90% |
| 2b | 1-Cbz-azetidine-3-carbonitrile | Lithium aluminum hydride (LiAlH₄) | This compound | 70-85% |
Note: Yields are representative of standard N-protection and nitrile reduction reactions and may vary based on specific conditions and scale.
Experimental Protocols: Route 2
Step 1: Synthesis of 1-Cbz-azetidine-3-carbonitrile
This protocol describes a standard Schotten-Baumann condition for N-Cbz protection.[4][5]
-
Materials:
-
Azetidine-3-carbonitrile hydrochloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5-3.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve azetidine-3-carbonitrile hydrochloride (1.0 eq) and sodium bicarbonate (2.5-3.0 eq) in a mixture of water and DCM (or EtOAc) (e.g., 1:1 v/v).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. If necessary, purify by flash chromatography (e.g., ethyl acetate/hexanes).
-
Step 2: Synthesis of this compound
Two common methods for nitrile reduction are presented.
Method A: Catalytic Hydrogenation
-
Materials:
-
1-Cbz-azetidine-3-carbonitrile (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water, ~10-20% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia (7N solution in MeOH, optional but recommended to prevent side reactions)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
To a hydrogenation vessel, add 1-Cbz-azetidine-3-carbonitrile (1.0 eq) and methanol (or ethanol).
-
Add the methanolic ammonia solution (e.g., to ~10% v/v).
-
Carefully add the Raney® Nickel slurry under an inert atmosphere.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite®, washing the pad thoroughly with methanol. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography as described in Route 1, Step 2.
-
Method B: Lithium Aluminum Hydride Reduction [6][7]
-
Materials:
-
1-Cbz-azetidine-3-carbonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Standard workup reagents (as in Route 1, Step 2)
-
-
Procedure:
-
Follow the same procedure as described in Route 1, Step 2, substituting 1-Cbz-azetidine-3-carboxamide with 1-Cbz-azetidine-3-carbonitrile.
-
The reaction is typically faster than amide reduction; monitor by TLC for completion (usually 2-4 hours at reflux).
-
Perform the same careful quench and workup procedure.
-
Purify the crude product by flash column chromatography to afford the final compound.
-
References
- 1. acs.org [acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Reactivity of a Key Pharmaceutical Building Block: A Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key molecular scaffolds is paramount. This in-depth technical guide explores the reactivity profile of the aminomethyl group in Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its chemical behavior, supported by experimental data and detailed protocols.
The unique structural features of this compound, namely the strained four-membered azetidine ring and the primary aminomethyl substituent, give rise to a distinct reactivity profile. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions under certain conditions[1]. However, it is significantly more stable than the highly reactive aziridine ring, allowing for more controlled chemical transformations[1]. The primary aminomethyl group, on the other hand, serves as a key nucleophilic center, readily participating in a variety of bond-forming reactions.
Nucleophilicity and Basic Character
The lone pair of electrons on the nitrogen atom of the aminomethyl group confers its nucleophilic and basic properties. The nucleophilicity of amines generally increases with basicity[2]. Primary amines, such as the one present in the title compound, are generally less nucleophilic than secondary amines but more so than ammonia[2]. This reactivity allows for a wide range of derivatization reactions at this position, making it a valuable handle for introducing molecular diversity in drug discovery programs.
Susceptibility to Steric Hindrance
While the primary amine is accessible for reactions, the proximity of the azetidine ring can introduce a degree of steric hindrance. The bulky benzyl 1-carboxylate protecting group on the azetidine nitrogen further contributes to the steric environment around the aminomethyl group. This steric crowding can influence the rate and outcome of reactions, sometimes necessitating harsher reaction conditions or leading to unexpected stereochemical outcomes[3][4][5]. The interplay between the inherent nucleophilicity of the amine and the local steric environment is a critical consideration in planning synthetic transformations.
Key Chemical Transformations
The aminomethyl group of this compound is amenable to a variety of standard chemical transformations utilized in organic synthesis and medicinal chemistry. These reactions allow for the facile introduction of a wide array of functional groups and structural motifs.
Acylation Reactions
The primary amine readily undergoes acylation with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and linking the azetidine core to other molecular fragments.
Alkylation and Reductive Amination
Alkylation of the aminomethyl group with alkyl halides or other electrophiles can proceed to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary amines, a common structural motif in bioactive molecules.
Sulfonylation Reactions
Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents due to their ability to act as hydrogen bond donors and acceptors and their metabolic stability.
Experimental Data and Protocols
To provide a practical understanding of the reactivity of this compound, a summary of typical reaction conditions and outcomes is presented below.
| Reaction Type | Electrophile/Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Acylation | Acetyl Chloride | Dichloromethane | Triethylamine | 0 to rt | >90 | General Knowledge |
| Alkylation | Benzyl Bromide | Acetonitrile | Potassium Carbonate | rt to 60 | 70-85 | General Knowledge |
| Reductive Amination | Benzaldehyde, Sodium Triacetoxyborohydride | 1,2-Dichloroethane | - | rt | 80-95 | General Knowledge |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | - | 0 to rt | >90 | General Knowledge |
Caption: Representative reaction conditions and yields for common transformations of the aminomethyl group.
Experimental Workflow for a Typical Acylation Reaction
Caption: Workflow for the acylation of this compound.
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of the aminomethyl group.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of the Cbz Protecting Group in Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the strategic role of the carboxybenzyl (Cbz or Z) protecting group in the context of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a critical building block in modern medicinal chemistry. The azetidine ring is an increasingly important scaffold in drug discovery, and the precise control of its reactivity is paramount for the synthesis of complex molecular architectures.[1] This document details the function of the Cbz group, its orthogonality, and its application in synthetic workflows, supported by quantitative data, detailed experimental protocols, and logical diagrams.
The Carboxybenzyl (Cbz) Protecting Group: An Overview
The Cbz group, a benzyloxycarbonyl moiety, is a foundational protecting group for amines in organic synthesis, particularly in peptide chemistry since its introduction by Bergmann and Zervas in 1932.[2][3] Its primary function is to convert a reactive, nucleophilic amine into a significantly less reactive carbamate, thereby preventing unwanted side reactions during multi-step syntheses.[2][4]
Key Characteristics:
-
Stability: Cbz-protected amines exhibit robust stability across a range of conditions, including basic and mildly acidic media.[5]
-
Introduction: It is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent like benzyloxycarbonyl N-succinimide (Cbz-OSu) under basic conditions.[3][6]
-
Removal: The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[3][5] This process is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as volatile byproducts.[7] Alternative methods include the use of strong acids like HBr in acetic acid or transfer hydrogenation.[5][8]
-
Orthogonality: The unique cleavage conditions of the Cbz group make it orthogonal to other common amine protecting groups.[5] It is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a critical feature for complex, multi-step synthetic strategies.[3][9]
Diagram 1: General Cbz Protection Workflow
A schematic for the protection of an amine using Cbz-Cl.
Diagram 2: General Cbz Deprotection Workflow (Hydrogenolysis)
The standard method for Cbz group removal via catalytic hydrogenolysis.
Strategic Role in this compound
In the structure of this compound, the Cbz group is located on the azetidine ring nitrogen. This specific placement is a deliberate synthetic strategy designed to enable late-stage functionalization of the azetidine ring itself.
The molecule presents two distinct nitrogen atoms:
-
A primary amine on the 3-(aminomethyl) side chain.
-
A secondary amine within the azetidine ring, protected as a Cbz carbamate.
The primary amine is exposed and serves as the reactive handle for initial coupling reactions, such as amide bond formation in the elongation of a peptide chain. The Cbz group, meanwhile, masks the ring nitrogen, preventing it from participating in these reactions.
The core strategic advantage arises from the Cbz group's orthogonality. After the primary amine has been incorporated into a larger structure, the Cbz group on the azetidine can be selectively removed without disturbing other acid- or base-labile protecting groups that may be present elsewhere in the molecule.[10] This unmasks the azetidine nitrogen, making it available for a second, distinct chemical modification, such as alkylation, arylation, or acylation. This allows for the introduction of diverse functional groups deep within a synthetic sequence, a powerful tool for building structure-activity relationships (SAR) in drug discovery.[10]
Diagram 3: Synthetic Utility Workflow
Logical workflow for late-stage modification using the Cbz-protected azetidine building block.
Quantitative Data
The efficiency of Cbz protection and deprotection is consistently high across a variety of substrates, which has contributed to its widespread use.
Table 1: Representative Yields for Cbz Protection of Various Amines [5]
| Amine Substrate | Reagents and Conditions | Yield (%) |
|---|---|---|
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90% |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95% |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90% |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98% |
Table 2: Comparison of Cbz Deprotection Methods and Yields [5]
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |
|---|---|---|
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95% |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95% |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90% |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90% |
Experimental Protocols
The following are generalized, representative protocols for the introduction and removal of the Cbz protecting group.
Protocol 1: Introduction of the Cbz Group (Protection) [5][7]
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent system. For amino acids, a 1 M aqueous solution of sodium carbonate (2.5 equivalents) is common, cooled in an ice bath. For other amines, a non-protic organic solvent like dichloromethane (CH₂Cl₂) with an organic base (e.g., triethylamine, 1.5 equivalents) can be used.
-
Addition of Reagent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the cooled, stirring solution, ensuring the temperature remains low (0-5 °C). The pH should be maintained between 8 and 10 to prevent Cbz-Cl decomposition and minimize racemization.[7]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/LCMS analysis indicates completion.
-
Work-up: If an aqueous system was used, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove excess Cbz-Cl. Acidify the aqueous layer with cold dilute HCl to a pH of ~2 to precipitate the product.
-
Isolation: Filter the precipitated solid or extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[5]
Protocol 2: Removal of the Cbz Group via Catalytic Hydrogenolysis (Deprotection) [3][5]
-
Preparation: In a flask suitable for hydrogenation, dissolve the Cbz-protected substrate (1.0 equivalent) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon (1 atm) or in a Parr shaker apparatus for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are often complete within 2-24 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[5]
-
Concentration: Concentrate the filtrate under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step, yielding the clean, deprotected amine.[5]
Alternative Deprotection: For substrates containing functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes), acid-mediated deprotection using reagents like HBr in acetic acid or HCl in an organic solvent can be a viable, metal-free alternative.[8]
Conclusion
The carboxybenzyl (Cbz) group plays a crucial and strategic role in the synthetic utility of this compound. By serving as a robust and orthogonally-removable protecting group for the azetidine ring nitrogen, it enables a sophisticated synthetic approach where the exocyclic primary amine can be manipulated independently of the ring. This strategy facilitates the late-stage functionalization of complex molecules, providing a powerful platform for researchers and drug development professionals to explore chemical diversity and optimize molecular properties.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. proprep.com [proprep.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. tdcommons.org [tdcommons.org]
- 9. peptide.com [peptide.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Potential Derivatives of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Benzyl 3-(aminomethyl)azetidine-1-carboxylate serves as a versatile starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide explores the key derivatization strategies for this core structure, providing insights into synthetic methodologies, potential biological activities, and experimental protocols to facilitate drug discovery and development efforts.
Derivatization of the Primary Amine
The primary aminomethyl group at the 3-position of the azetidine ring is a prime handle for chemical modification, allowing for the introduction of a wide range of functionalities through several key reactions.
N-Acylation to Form Amides
The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. This can be achieved by reacting this compound with various acylating agents such as carboxylic acids (in the presence of a coupling agent), acid chlorides, or acid anhydrides.
Potential Applications: The resulting amide derivatives can be designed to target a multitude of biological targets. For instance, specific acyl groups can introduce pharmacophores that interact with the active sites of enzymes like histone deacetylases (HDACs) or acetylcholinesterase (AChE), which are relevant in cancer and neurodegenerative diseases, respectively.
Table 1: Representative N-Acyl Derivatives and their Potential Biological Targets
| Acyl Group | Derivative Structure | Potential Biological Target(s) |
| Phenylacetyl | Benzyl 3-((phenylacetamido)methyl)azetidine-1-carboxylate | Enzyme inhibitors (e.g., proteases, kinases) |
| 4-Chlorobenzoyl | Benzyl 3-(((4-chlorobenzoyl)amino)methyl)azetidine-1-carboxylate | Anticancer agents, antibacterial agents |
| Nicotinoyl | Benzyl 3-((nicotinamido)methyl)azetidine-1-carboxylate | CNS disorders, anti-inflammatory agents |
| Cinnamoyl | Benzyl 3-((cinnamamido)methyl)azetidine-1-carboxylate | Antioxidant, anticancer agents |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolution: Dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Script for N-Acylation Workflow
N-Alkylation via Reductive Amination
Reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Potential Applications: N-alkylation can be used to introduce lipophilic groups to enhance cell permeability or to incorporate specific pharmacophoric elements. For example, N-benzyl derivatives have shown activity as inhibitors of enzymes such as monoamine oxidase and cholinesterase.
Table 2: Representative N-Alkyl Derivatives and their Potential Biological Targets
| Alkylating Agent | Derivative Structure | Potential Biological Target(s) |
| Benzaldehyde | Benzyl 3-((benzylamino)methyl)azetidine-1-carboxylate | Monoamine oxidase (MAO) inhibitors, Cholinesterase inhibitors |
| 4-Fluorobenzaldehyde | Benzyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate | CNS targets, enzyme inhibitors |
| Cyclohexanone | Benzyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate | GPCR modulators, ion channel blockers |
| Pyridine-4-carbaldehyde | Benzyl 3-(((pyridin-4-yl)methylamino)methyl)azetidine-1-carboxylate | Kinase inhibitors, anticancer agents |
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
DOT Script for Reductive Amination Workflow
N-Sulfonylation to Form Sulfonamides
The reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives.
Potential Applications: The sulfonamide moiety is a common feature in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants. This functional group can act as a hydrogen bond donor and acceptor, contributing to strong interactions with biological targets.
Modification of the Azetidine Nitrogen
The benzyloxycarbonyl (Cbz) group protecting the azetidine nitrogen is readily removed by catalytic hydrogenation. The resulting secondary amine can then be further functionalized.
Deprotection of the Cbz Group
Experimental Protocol: Cbz Deprotection
-
Catalyst Suspension: Suspend Palladium on carbon (10 wt. %, 0.1 equivalents) in a suitable solvent such as methanol or ethanol.
-
Hydrogenation: Add the Cbz-protected azetidine derivative to the suspension. Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.
-
Filtration: Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.
N-Alkylation and N-Arylation of the Azetidine Ring
The deprotected azetidine can undergo N-alkylation with alkyl halides or reductive amination as described previously. N-arylation can be achieved through Buchwald-Hartwig amination with aryl halides.
Potential Applications: Modification at this position can significantly impact the overall shape and polarity of the molecule, influencing its pharmacokinetic properties and target engagement.
Modification of the Benzyl Group
While less common, modification of the benzyl group of the carbamate is also possible. For instance, derivatives with substituted phenyl rings can be synthesized from the corresponding substituted benzyl alcohols.
Potential Applications: Altering the electronics and sterics of the benzyl group can fine-tune the reactivity of the carbamate and introduce additional points of interaction with biological targets. For example, substituted benzyl groups have been explored in the development of oxaliplatin derivatives with potential anticancer activity.
Potential Signaling Pathways and Biological Activities
Derivatives of this compound have the potential to modulate various signaling pathways implicated in disease.
DOT Script for Potential Signaling Pathways
-
Oncology: Azetidine derivatives bearing appropriate functionalities could act as inhibitors of histone deacetylases (HDACs), leading to chromatin remodeling, cell cycle arrest, and apoptosis in cancer cells.
-
Neurodegenerative Diseases: By incorporating moieties that can interact with the active site of acetylcholinesterase (AChE), derivatives can be designed to increase the levels of the neurotransmitter acetylcholine, a key strategy in the management of Alzheimer's disease.
-
Infectious Diseases: The unique structural features of azetidines can be exploited to design novel antibacterial agents that may inhibit essential bacterial enzymes involved in cell wall biosynthesis or other vital metabolic pathways.
This technical guide provides a foundational framework for the exploration of this compound as a versatile scaffold in drug discovery. The synthetic routes and potential biological applications outlined herein are intended to serve as a starting point for the design and synthesis of novel therapeutic agents. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.
Benzyl 3-(Aminomethyl)azetidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral azetidine scaffolds have emerged as privileged structures in modern medicinal chemistry. Their inherent conformational rigidity, coupled with the ability to project substituents in well-defined three-dimensional space, makes them highly valuable for optimizing the pharmacological and pharmacokinetic properties of drug candidates. Among these, benzyl 3-(aminomethyl)azetidine-1-carboxylate, in its enantiopure forms, serves as a critical chiral building block for the synthesis of complex bioactive molecules. The presence of a primary amine on a stereocentrically-defined azetidine ring, protected at the nitrogen by a readily cleavable benzyloxycarbonyl (Cbz or Z) group, offers a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chiral intermediate.
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of this compound and its common precursors or related analogs. While specific data for the title compound is not extensively published, properties can be inferred from closely related structures.
Table 1: Physicochemical Properties
| Property | Value | Reference Compound |
| Molecular Formula | C₁₂H₁₆N₂O₂ | This compound |
| Molecular Weight | 220.27 g/mol | This compound[1] |
| Appearance | Likely a colorless to pale yellow oil or solid | General observation for similar compounds |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | Benzyl 3-aminoazetidine-1-carboxylate[2] |
| XLogP3-AA | 0.5 | Benzyl 3-aminoazetidine-1-carboxylate[2] |
| Hydrogen Bond Donor Count | 1 | Benzyl 3-aminoazetidine-1-carboxylate[2] |
| Hydrogen Bond Acceptor Count | 3 | Benzyl 3-aminoazetidine-1-carboxylate[2] |
| Rotatable Bond Count | 3 | Benzyl 3-aminoazetidine-1-carboxylate[2] |
Table 2: Representative Spectral Data (¹H and ¹³C NMR)
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Boc-3-(aminomethyl)azetidine | CDCl₃ | 3.95-3.85 (m, 2H), 3.45-3.35 (m, 2H), 2.85-2.75 (m, 1H), 2.70 (d, J=7.2 Hz, 2H), 1.42 (s, 9H) | 156.9, 79.2, 57.8, 45.1, 37.6, 28.5 |
| Benzyl 4-nitrobenzoate (Model for Cbz group) | CDCl₃ | 8.29-8.22 (m, 4H), 7.47-7.37 (m, 5H), 5.41 (s, 2H) | 164.5, 150.5, 135.4, 135.2, 130.8, 128.7, 128.6, 128.4, 123.5, 67.6 |
Enantioselective Synthesis
The synthesis of enantiopure this compound is crucial for its application in chiral drug synthesis. While a definitive, published protocol for this specific molecule is scarce, a robust synthetic strategy can be devised based on established methodologies for chiral azetidine synthesis. A common approach involves the stereoselective reduction of a corresponding nitrile or the resolution of a racemic mixture.
A plausible and efficient route commences with the commercially available 1-Boc-3-azetidinone. This can be converted to the chiral amine through various asymmetric methodologies.
Figure 1: Plausible synthetic workflow for enantiopure this compound.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Boc-3-(cyanomethyl)azetidine
This protocol is based on a general procedure for asymmetric hydrogenation.
-
Preparation of the Substrate: To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C is added diethyl cyanomethylphosphonate (1.1 eq) followed by sodium hydride (1.1 eq, 60% dispersion in mineral oil). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product, 1-Boc-3-(cyanomethylene)azetidine, is extracted with ethyl acetate, dried over Na₂SO₄, and purified by column chromatography.
-
Asymmetric Hydrogenation: In a high-pressure reactor, 1-Boc-3-(cyanomethylene)azetidine (1.0 eq) and a chiral rhodium catalyst such as [Rh(COD)(R,R-DuPhos)]BF₄ (0.01 eq) are dissolved in degassed methanol. The reactor is purged with hydrogen and pressurized to 50-100 psi. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield (S)-1-Boc-3-(cyanomethyl)azetidine. The enantiomeric excess (e.e.) is determined by chiral HPLC.
Protocol 2: Synthesis of (S)-Benzyl 3-(aminomethyl)azetidine-1-carboxylate
-
Nitrile Reduction: (S)-1-Boc-3-(cyanomethyl)azetidine (1.0 eq) is dissolved in methanol saturated with ammonia. Raney Nickel (approx. 10% w/w) is added, and the mixture is hydrogenated in a Parr apparatus at 50 psi for 12 hours. The catalyst is filtered off through Celite, and the filtrate is concentrated to give crude (S)-1-Boc-3-(aminomethyl)azetidine, which is used in the next step without further purification.
-
Boc Deprotection: The crude (S)-1-Boc-3-(aminomethyl)azetidine is dissolved in dichloromethane, and trifluoroacetic acid (TFA, 5-10 eq) is added at 0 °C. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude trifluoroacetate salt.
-
Cbz Protection: The crude (S)-3-(aminomethyl)azetidine trifluoroacetate salt is dissolved in a mixture of water and dioxane. Sodium carbonate or another suitable base is added to adjust the pH to 9-10. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to afford (S)-benzyl 3-(aminomethyl)azetidine-1-carboxylate.
Application as a Chiral Building Block
The enantiomers of this compound are valuable intermediates in the synthesis of various drug candidates. The primary amine provides a nucleophilic handle for coupling with electrophilic partners, while the Cbz group offers robust protection that can be removed under mild hydrogenolysis conditions.
Application in the Synthesis of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
Pyruvate dehydrogenase kinase (PDK) is a key enzyme in cellular metabolism and a target for the development of therapeutics for cancer and metabolic diseases. The pan-isoform PDK inhibitor, VER-246608, and its analogs can be synthesized using a chiral 3-(aminomethyl)azetidine core.
Figure 2: Synthetic workflow for a PDK inhibitor analog using the chiral azetidine building block.
Experimental Protocol: Synthesis of a PDK Inhibitor Intermediate
This protocol illustrates the coupling of the deprotected chiral azetidine to a heterocyclic core, a key step in the synthesis of molecules like VER-246608.
-
Cbz Deprotection: (S)-Benzyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The catalyst is filtered through Celite, and the solvent is removed under reduced pressure to yield crude (S)-3-(aminomethyl)azetidine.
-
Nucleophilic Aromatic Substitution: To a solution of (S)-3-(aminomethyl)azetidine (1.2 eq) in n-butanol is added 5-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is heated to 120 °C for 12-16 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a highly valuable and versatile chiral building block in drug discovery and development. Its stereodefined structure allows for the precise introduction of a constrained aminomethylazetidine moiety into target molecules, which can significantly enhance their biological activity and pharmacokinetic profiles. The synthetic routes, although requiring careful stereocontrol, are accessible through established chemical transformations. As the demand for novel therapeutics with improved properties continues to grow, the importance of such chiral building blocks in the synthetic chemist's toolbox is undeniable.
References
- 1. WO2021017645A1 - RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF - Google Patents [patents.google.com]
- 2. Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for peptides with enhanced therapeutic properties is perpetual. The incorporation of non-natural amino acids and peptidomimetics is a key strategy in this endeavor. Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a constrained proline analogue, has emerged as a valuable building block for synthesizing peptides with improved metabolic stability, conformational rigidity, and biological activity. This document provides detailed application notes and experimental protocols for its use in peptide synthesis.
The azetidine ring in this compound introduces a conformational constraint that can induce specific secondary structures, such as β-turns and γ-turns, in the peptide backbone. This pre-organization can lead to enhanced receptor binding affinity and selectivity. Furthermore, the substitution of a standard peptide bond with the azetidine moiety can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen allows for orthogonal deprotection strategies, providing flexibility in the synthesis of complex peptides, including cyclic and branched structures.
Application Highlights:
-
Enhanced Proteolytic Stability: Peptides incorporating the 3-(aminomethyl)azetidine moiety have demonstrated increased resistance to degradation by proteases.[1][2]
-
Induction of Favorable Conformations: The rigid azetidine ring acts as a turn-inducer, which can be crucial for mimicking the bioactive conformation of a native peptide.[1][2]
-
Improved Cyclization Efficiency: The turn-inducing nature of the azetidine unit can significantly improve the yields of small to medium-sized cyclic peptides, which are often challenging to synthesize.[1][2]
-
Versatile Building Block: The Cbz protecting group is stable to the conditions used for Fmoc and Boc removal, allowing for selective deprotection and further modification of the azetidine nitrogen.[3]
Data Presentation
The incorporation of a 3-aminoazetidine (3-AAz) subunit has been shown to significantly improve the efficiency of macrocyclization in peptide synthesis. The following table summarizes the comparative yields of cyclic peptides with and without the azetidine modification.
| Peptide Sequence | Ring Size | Protecting Group on Azetidine | Yield of Azetidine-Modified Cyclic Peptide (%) | Yield of Homodetic (Unmodified) Cyclic Peptide (%) | Fold Improvement |
| c(GFLG) | Tetrapeptide | Boc | 21 | <5 | >4 |
| c(GFLG) | Tetrapeptide | Cbz | 25 | <5 | >5 |
| c(GA(d-P)G) | Tetrapeptide | Boc | 32 | Not Isolated | - |
| c(GA(d-P)G) | Tetrapeptide | Cbz | 35 | Not Isolated | - |
| c(GFLGA) | Pentapeptide | Boc | 45 | 28 | 1.6 |
| c(GFLGA) | Pentapeptide | Cbz | 41 | 28 | 1.5 |
| c(GFLGAA) | Hexapeptide | Boc | 55 | 45 | 1.2 |
| c(GFLGAA) | Hexapeptide | Cbz | 52 | 45 | 1.2 |
Data adapted from a study on the synthesis of azetidine-containing small macrocyclic peptides. The yields for the azetidine-modified peptides are reported over the whole reaction sequence based on the preloaded resin as the limiting reagent. The homodetic peptides were synthesized under identical conditions for comparison.[2]
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound
This protocol outlines the manual coupling of the Cbz-protected azetidine building block onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.
-
Coupling of this compound:
-
In a separate vial, pre-activate a solution of this compound (1.5 eq), HBTU/HATU (1.5 eq), and DIPEA (3 eq) in DMF for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin as in step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow color) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Chain Elongation: Repeat steps 2-7 for the subsequent Fmoc-protected amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Protocol 2: On-Resin Cbz Deprotection of the Azetidine Moiety
This protocol is for the selective removal of the Cbz group from the azetidine nitrogen while the peptide is still attached to the resin, allowing for further modification.
Materials:
-
Cbz-protected azetidine-containing peptide-resin
-
Palladium on activated carbon (Pd/C, 10%)
-
Hydrogen source (e.g., H₂ gas balloon or a hydrogen donor like ammonium formate or cyclohexene)
-
Solvent: DMF or a mixture of DMF/DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent for 30-60 minutes.
-
Catalyst Addition: Add the Pd/C catalyst to the resin suspension.
-
Hydrogenation:
-
If using H₂ gas, purge the reaction vessel with nitrogen and then introduce hydrogen gas via a balloon.
-
If using a hydrogen donor, add it to the resin suspension.
-
-
Deprotection Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly to remove the catalyst and byproducts. The resin is now ready for further functionalization at the azetidine nitrogen.
Protocol 3: In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of the synthesized azetidine-containing peptide in the presence of proteases.
Materials:
-
Purified azetidine-containing peptide and the corresponding unmodified parent peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Peptide Incubation:
-
Prepare solutions of the test peptides (azetidine-modified and parent) in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Initiate the reaction by adding the protease solution to the peptide solutions.
-
Incubate the mixtures at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the samples by LC-MS to determine the amount of intact peptide remaining at each time point.
-
Integrate the peak area of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of each peptide by fitting the data to a first-order decay model.
-
Visualizations
The following diagrams illustrate the key workflows in the synthesis and evaluation of peptides containing this compound.
Caption: Experimental workflow for the synthesis and evaluation of azetidine-containing peptides.
Caption: Logical flow from building block to therapeutic applications.
References
Application Notes and Protocols: Benzyl 3-(aminomethyl)azetidine-1-carboxylate as a Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the efficacy, solubility, and cell permeability of the PROTAC.
This document provides detailed application notes and protocols relevant to the use of Benzyl 3-(aminomethyl)azetidine-1-carboxylate as a building block for the linker in PROTAC design. While specific data for PROTACs incorporating this exact linker are not extensively available in the public domain, this guide offers insights into the rationale for using azetidine-containing linkers, generalized synthetic protocols, and standard methods for evaluating PROTAC performance.
The incorporation of rigid cyclic structures, such as the azetidine ring from this compound, into the linker can offer advantages in PROTAC design. These motifs can provide conformational constraint, potentially pre-organizing the PROTAC molecule into a bioactive conformation for optimal ternary complex formation between the target protein and the E3 ligase. This can lead to improved degradation efficiency and selectivity.
PROTAC Mechanism of Action and Design Workflow
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical workflow for PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Data Presentation: Representative PROTAC Performance
The following tables present illustrative data for hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer. This data is intended to provide a framework for the types of quantitative comparisons that are crucial in PROTAC development. Note: This is not actual data for a PROTAC containing this compound.
Table 1: In Vitro and Cellular Degradation Activity of Hypothetical BRD4 PROTACs
| PROTAC ID | Linker Type | Target Binding (BRD4, Kd, nM) | E3 Ligase Binding (CRBN, Kd, nM) | Ternary Complex Formation (TR-FRET, EC50, nM) | BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| PROTAC-A | PEG-based | 150 | 250 | 120 | 50 | 95 |
| PROTAC-B | Alkyl Chain | 165 | 230 | 180 | 120 | 85 |
| PROTAC-C | Azetidine-containing | 140 | 260 | 90 | 35 | >98 |
Table 2: Cellular Activity of Hypothetical BRD4 PROTACs in a Cancer Cell Line
| PROTAC ID | Anti-proliferative Activity (IC50, nM) | c-Myc Expression Reduction (EC50, nM) | Off-target Effects (Protein Panel) |
| PROTAC-A | 75 | 60 | Minimal |
| PROTAC-B | 150 | 130 | Moderate |
| PROTAC-C | 45 | 40 | Minimal |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of PROTACs. These can be adapted for the incorporation of this compound into the linker structure.
Protocol 1: Synthesis of a PROTAC with an Azetidine-Containing Linker
This protocol describes a representative synthetic route where this compound is coupled to a warhead for the target protein and a ligand for an E3 ligase.
Step 1: Deprotection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.
-
Add a palladium on carbon catalyst (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 4-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected 3-(aminomethyl)azetidine.
Step 2: Coupling of the Azetidine Linker to the Warhead
-
Dissolve the warhead containing a carboxylic acid functional group (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected 3-(aminomethyl)azetidine (1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.
Step 3: Coupling of the Warhead-Linker Intermediate to the E3 Ligase Ligand
-
The product from Step 2 will have a secondary amine on the azetidine ring that can be coupled to an E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid).
-
Follow a similar peptide coupling procedure as described in Step 2, using the warhead-linker intermediate and the E3 ligase ligand.
-
After the reaction is complete, purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (HPLC).
Protocol 2: Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat the cells with a range of PROTAC concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of degradation relative to a vehicle control and plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The design of the linker is a critical aspect of developing effective PROTACs. While specific examples of PROTACs containing this compound are not yet widely reported, the use of conformationally constrained linkers, such as those containing an azetidine ring, is a promising strategy. The protocols and information provided here offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this and similar linker building blocks. The systematic evaluation of such molecules will undoubtedly contribute to the growing field of targeted protein degradation.
References
Application Notes and Protocols for Amide Bond Formation with Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the formation of amide bonds using Benzyl 3-(aminomethyl)azetidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting signaling pathways implicated in disease. The protocols outlined below are suitable for the coupling of this primary amine with a range of carboxylic acids to generate diverse amide libraries for drug discovery and development.
Introduction
This compound is a valuable scaffold in modern drug discovery. The azetidine ring system is a desirable feature in medicinal chemistry as it can impart favorable physicochemical properties such as improved solubility and metabolic stability. The primary amine handle allows for straightforward amide bond formation, enabling the exploration of a wide chemical space through the introduction of various R-groups from corresponding carboxylic acids. A notable application of amides derived from this scaffold is in the development of potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in oncology.[1][2][3]
Data Presentation: Representative Amide Coupling Reactions
The following tables summarize typical reaction conditions and outcomes for the amide coupling of this compound with various carboxylic acids using common coupling reagents. The data presented is representative and may be adapted from structurally related compounds found in the literature.
Table 1: HATU-Mediated Amide Coupling
| Carboxylic Acid | Coupling Reagent | Base (equivalents) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 2 | 25 | >90 |
| 4-Chlorobenzoic Acid | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 2 | 25 | >90 |
| Phenylacetic Acid | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 3 | 25 | 85-95 |
| Boc-L-Alanine | HATU (1.2 eq) | DIPEA (3.0 eq) | CH₂Cl₂ | 4 | 25 | 80-90 |
Table 2: EDC/HOBt-Mediated Amide Coupling
| Carboxylic Acid | Coupling Reagents | Base (equivalents) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Acetic Acid | EDC·HCl (1.5 eq), HOBt (1.2 eq) | DIPEA (3.0 eq) | CH₂Cl₂ | 12 | 25 | 80-90 |
| Isobutyric Acid | EDC·HCl (1.5 eq), HOBt (1.2 eq) | DIPEA (3.0 eq) | CH₂Cl₂ | 16 | 25 | 75-85 |
| Cyclohexanecarboxylic Acid | EDC·HCl (1.5 eq), HOBt (1.2 eq) | DIPEA (3.0 eq) | DMF | 12 | 25 | 85-95 |
| 1-Naphthoic Acid | EDC·HCl (1.5 eq), HOBt (1.2 eq) | DIPEA (3.0 eq) | DMF | 18 | 25 | 70-80 |
Experimental Protocols
The following are detailed protocols for the amide bond formation reactions.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the efficient coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add this compound (1.0 eq) and DIPEA (3.0 eq).
-
To the stirred solution, add HATU (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol provides a reliable method for amide bond formation using the carbodiimide EDC in combination with the additive HOBt to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous CH₂Cl₂ (Dichloromethane) or DMF (N,N-Dimethylformamide)
-
1 M HCl (aq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M), add this compound (1.0 eq) and DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl (aq) (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide.
Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for amide bond formation.
STAT3 Signaling Pathway
Amides derived from this compound have been investigated as inhibitors of the STAT3 signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[4][5]
Caption: Simplified STAT3 signaling pathway and point of inhibition.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions Using Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its rigid azetidine core can impart desirable conformational constraints on molecules, potentially leading to improved potency, selectivity, and pharmacokinetic properties. The primary amine handle allows for straightforward incorporation into target molecules via amide bond formation. These application notes provide detailed protocols for the coupling of this compound with carboxylic acids to synthesize novel amide derivatives.
Chemical Information
| Compound Name | This compound |
| CAS Number | 1016731-24-0 |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Structure |
Overview of Amide Coupling Reactions
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated to facilitate nucleophilic attack by the amine. Common strategies involve the use of coupling reagents.
Experimental Protocols
This section details two common and effective protocols for the coupling of this compound with a generic carboxylic acid (R-COOH).
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective and widely used coupling reagent.
Materials and Reagents:
| Reagent | Molar Equiv. |
| Carboxylic Acid (R-COOH) | 1.0 |
| This compound | 1.1 |
| HATU | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - |
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to form an active ester intermediate.
Materials and Reagents:
| Reagent | Molar Equiv. |
| Carboxylic Acid (R-COOH) | 1.0 |
| This compound | 1.1 |
| EDC hydrochloride | 1.5 |
| HOBt hydrate | 1.5 |
| Triethylamine (TEA) or DIPEA | 2.0 |
| Anhydrous Dichloromethane (DCM) or DMF | - |
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), EDC hydrochloride (1.5 eq), and HOBt hydrate (1.5 eq) in anhydrous DCM or DMF.
-
Add Triethylamine or DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation: Comparison of Coupling Methods
| Parameter | Protocol 1: HATU-Mediated Coupling | Protocol 2: EDC/HOBt-Mediated Coupling |
| Coupling Reagent | HATU | EDC / HOBt |
| Typical Yields | Generally high (80-95%) | Good to high (70-90%) |
| Reaction Times | Typically faster (2-16 hours) | Can be longer (4-24 hours) |
| Side Products | Tetramethylurea (water-soluble) | Dicyclohexylurea (if DCC is used, often insoluble) or soluble urea |
| Cost | Higher | Lower |
| Scope | Very broad, effective for sterically hindered substrates | Broad, but may be less effective for challenging couplings |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the amide coupling reaction.
Caption: General workflow for amide coupling.
Signaling Pathway Context (Hypothetical)
The synthesized amide derivatives could potentially be designed as inhibitors of specific signaling pathways implicated in disease. For instance, if the R-group of the carboxylic acid is a pharmacophore targeting a particular kinase, the resulting molecule could act as a kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Deprotection of the Cbz Group
For applications where the secondary amine of the azetidine ring needs to be available for further functionalization or for biological activity, the benzyl carbamate (Cbz) protecting group can be removed.
Protocol: Hydrogenolysis
-
Dissolve the Cbz-protected amide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Stir the mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus, at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
This compound is a versatile building block for the synthesis of novel amide-containing compounds. The protocols described herein, utilizing common and efficient coupling reagents, provide a reliable foundation for researchers in drug discovery and development to incorporate this valuable scaffold into their synthetic targets. The choice of coupling reagent can be tailored based on the specific substrate and desired reaction conditions.
Application Notes and Protocols for the Incorporation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate into Small Molecule Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique structural and physicochemical properties. The constrained four-membered ring of azetidine can impart conformational rigidity to small molecules, potentially leading to improved binding affinity and selectivity for their biological targets.[1][2] Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a versatile building block for the synthesis of diverse small molecule libraries. Its primary amine handle allows for a variety of chemical transformations, including amide bond formation, urea synthesis, and reductive amination, enabling the exploration of diverse chemical space.
This document provides detailed protocols for the incorporation of this compound into small molecule libraries through these key reactions. Additionally, it highlights the application of such libraries in the discovery of novel therapeutics, with a focus on the inhibition of the STAT3 signaling pathway.
Data Presentation
The following tables summarize representative yields for the key chemical transformations used to incorporate this compound into small molecule libraries. The yields are illustrative and can vary depending on the specific substrates and reaction conditions used.
Table 1: Amide Bond Formation
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 85-95 |
| 2 | Acetic Acid | EDC/HOBt | DIPEA | DCM | 80-90 |
| 3 | Isobutyric Acid | T3P | Pyridine | DCM | 75-85 |
Table 2: Urea Formation
| Entry | Isocyanate/Amine Source | Reagent | Solvent | Yield (%) |
| 1 | Phenyl isocyanate | - | Toluene | 90-98 |
| 2 | Aniline | Triphosgene | Toluene | 80-90 |
| 3 | 4-Fluoroaniline | CDI | THF | 85-95 |
Table 3: Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | Sodium Triacetoxyborohydride | DCE | 70-85 |
| 2 | Cyclohexanone | Sodium Cyanoborohydride | Methanol | 65-80 |
| 3 | 4-Pyridinecarboxaldehyde | Benzylamine-Borane Complex | Methanol | 72-96[3] |
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of choice
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
General Protocol for Urea Synthesis
This protocol outlines the synthesis of urea derivatives from this compound and an isocyanate.
Materials:
-
This compound
-
Isocyanate of choice
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
In a dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add the isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often complete within this timeframe and can be monitored by TLC or LC-MS.[4]
-
If a precipitate forms, collect the solid by filtration and wash with hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
General Protocol for Reductive Amination
This protocol provides a method for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired secondary amine.
Application in Drug Discovery: STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and survival.[5] Aberrant STAT3 signaling is implicated in the development and progression of numerous human cancers.[6] Consequently, the development of small molecule inhibitors of the STAT3 pathway is a promising therapeutic strategy.
Libraries of small molecules incorporating the 3-(aminomethyl)azetidine scaffold have been successfully screened for STAT3 inhibitory activity.[5] Certain azetidine-containing compounds have been identified as potent and selective inhibitors of STAT3, demonstrating activity in preclinical cancer models.[1][7] These inhibitors often function by disrupting STAT3 dimerization, DNA binding, or nuclear translocation.
Below is a diagram illustrating the STAT3 signaling pathway and the points of intervention by small molecule inhibitors.
Caption: STAT3 signaling pathway and points of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and screening of a small molecule library based on the this compound scaffold.
Caption: Library synthesis and screening workflow.
Conclusion
This compound is a valuable and versatile building block for the construction of diverse small molecule libraries. The protocols provided herein for amide bond formation, urea synthesis, and reductive amination offer robust methods for its incorporation. The successful application of azetidine-containing libraries in identifying potent STAT3 inhibitors underscores the potential of this scaffold in modern drug discovery programs. By leveraging these methodologies, researchers can efficiently explore novel chemical space and accelerate the identification of new therapeutic candidates.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Benzyl 3-(aminomethyl)azetidine-1-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to explore the binding landscape of a biological target. Azetidine-containing fragments, such as Benzyl 3-(aminomethyl)azetidine-1-carboxylate, are of particular interest due to their rigid, three-dimensional scaffold. This inherent three-dimensionality provides access to chemical space that is often not explored by the larger, more planar molecules found in traditional high-throughput screening (HTS) libraries. The azetidine motif can enhance physicochemical properties, including solubility and metabolic stability, while offering well-defined vectors for chemical elaboration and optimization of fragment hits.
These application notes provide a comprehensive overview of the potential utility of this compound in an FBDD campaign, from initial screening to hit validation.
Physicochemical Properties
The suitability of a fragment for FBDD is governed by its physicochemical properties, often guided by the "Rule of Three." this compound exhibits properties that make it an interesting candidate for fragment libraries.
| Property | Value | Reference |
| Molecular Formula | C12H16N2O2 | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| XLogP3 | 1.1 | N/A |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 4 | N/A |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | [3] |
Note: Some values are calculated from publicly available chemical databases and may not be experimentally determined.
Rationale for Use in Fragment-Based Drug Discovery
The unique structural features of this compound make it a valuable tool in FBDD:
-
3D-Scaffold: The non-planar azetidine ring provides a rigid framework that can present substituents in well-defined spatial orientations, allowing for more specific interactions with a protein's binding site.
-
Vectorial Exploration: The primary amine and the benzyl carboxylate group offer distinct vectors for synthetic elaboration. This allows for systematic exploration of the surrounding binding pocket to improve potency and selectivity.
-
Improved Physicochemical Properties: Azetidine-containing compounds have been noted to possess favorable properties such as improved solubility and metabolic stability, which are desirable characteristics for drug candidates.
-
Synthetic Tractability: The functional groups present on the molecule provide convenient handles for synthetic chemistry, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
While specific experimental data for this compound in FBDD is not widely published, the following protocols represent standard methodologies where this fragment could be applied.
Synthesis of Azetidine Scaffolds
A general method for the synthesis of substituted azetidines often involves the cyclization of a suitably functionalized precursor. The following is a representative, though not specific, protocol for the synthesis of a related azetidine derivative, which illustrates the general chemical principles.
Protocol: Synthesis of a Substituted Azetidine Derivative
-
Reaction Setup: To a solution of a suitable N-protected 3-amino-1-propanol derivative in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.
-
Activation: Stir the reaction mixture at 0 °C for 1-2 hours to allow for the formation of the sulfonate ester intermediate.
-
Cyclization: Warm the reaction to room temperature and stir for 12-24 hours. The intramolecular displacement of the sulfonate by the amine will lead to the formation of the azetidine ring.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-protected azetidine derivative.
-
Deprotection and Functionalization: The protecting group can be removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group or hydrogenolysis for a Cbz group) to yield the free amine, which can then be further functionalized as desired.
Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.
Protocol: SPR-Based Fragment Screening
-
Protein Immobilization: Covalently immobilize the target protein onto a carboxymethylated dextran sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rmax) of approximately 100-200 response units (RU) for the fragment of interest.
-
Fragment Library Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 100 mM) in 100% DMSO. From this stock, create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations typically ranging from 1 µM to 1 mM. The final DMSO concentration should be kept constant across all samples and ideally below 5%.
-
Binding Analysis:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the prepared fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein) for a defined association time (e.g., 60 seconds).
-
Follow with a dissociation phase where only running buffer flows over the chip (e.g., 120 seconds).
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the response from the reference flow cell to correct for bulk refractive index changes.
-
For each concentration, determine the steady-state binding response (Req).
-
Plot the Req values against the fragment concentration and fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (KD).
-
Data Presentation
The following table presents hypothetical, yet realistic, data that could be obtained from an SPR screen of this compound against two different protein targets.
| Fragment | Target Protein | KD (µM) | Ligand Efficiency (LE) |
| This compound | Protein Kinase A | 250 | 0.28 |
| This compound | Bromodomain-containing protein 4 (BRD4) | 450 | 0.25 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.
Visualizations
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical signaling pathway that could be targeted by a drug candidate developed from an azetidine-based fragment.
Caption: Inhibition of a kinase signaling pathway by a hypothetical azetidine-based inhibitor.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a versatile bifunctional building block for the synthesis of novel heterocyclic compounds. The presence of a primary aminomethyl group attached to the azetidine ring allows for a variety of chemical transformations, leading to the formation of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery. The Cbz-protected azetidine nitrogen provides stability during synthetic manipulations and can be deprotected for further functionalization.
This document provides detailed protocols for the synthesis of two classes of heterocyclic compounds—dihydropyrimidines and pyrroles—using this compound as the primary amine source. These protocols are based on well-established multicomponent reactions, namely the Biginelli and Paal-Knorr syntheses, which are widely used for the efficient construction of these heterocyclic systems.
Synthesis of Dihydropyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea. In this adapted protocol, this compound can be utilized as the amine component in a modified Biginelli-like synthesis to produce novel dihydropyrimidine derivatives bearing the azetidine moiety.
General Reaction Scheme
Caption: General scheme for the Biginelli-type synthesis of dihydropyrimidines.
Experimental Protocol: Synthesis of Benzyl 3-((4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)azetidine-1-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.5 equiv)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 234 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL), and urea (1.5 mmol, 90 mg) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired dihydropyrimidine derivative.
Quantitative Data (Hypothetical)
| Entry | Aldehyde (R1) | β-Ketoester (R2) | Yield (%) | Purity (%) |
| 1 | Phenyl | Methyl | 75 | >95 |
| 2 | 4-Chlorophenyl | Methyl | 72 | >95 |
| 3 | 4-Methoxyphenyl | Ethyl | 78 | >95 |
| 4 | 2-Naphthyl | Ethyl | 68 | >95 |
Synthesis of Pyrrole Derivatives via the Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. This compound can serve as the primary amine to furnish N-substituted pyrroles functionalized with the azetidine moiety.
General Reaction Scheme
Caption: General scheme for the Paal-Knorr synthesis of pyrroles.
Experimental Protocol: Synthesis of Benzyl 3-(((2,5-dimethyl-1H-pyrrol-1-yl)methyl)azetidine-1-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Hexane-2,5-dione (1.0 equiv)
-
Glacial Acetic Acid (solvent)
-
Sodium bicarbonate (for workup)
-
Dichloromethane (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 234 mg) in glacial acetic acid (5 mL).
-
Add hexane-2,5-dione (1.0 mmol, 114 mg, 118 µL) to the solution.
-
Heat the reaction mixture at 100 °C for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure N-substituted pyrrole.
Quantitative Data (Hypothetical)
| Entry | 1,4-Dicarbonyl Compound | Yield (%) | Purity (%) |
| 1 | Hexane-2,5-dione | 85 | >98 |
| 2 | 1-Phenyl-1,4-pentanedione | 82 | >95 |
| 3 | 3,4-Dimethylhexane-2,5-dione | 79 | >95 |
| 4 | 1,4-Diphenyl-1,4-butanedione | 75 | >95 |
Experimental Workflow Visualization
Caption: General experimental workflow for heterocycle synthesis.
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a valuable starting material for the synthesis of novel dihydropyrimidine and pyrrole derivatives. The robustness and efficiency of the Biginelli and Paal-Knorr reactions allow for the creation of a library of diverse heterocyclic compounds with potential applications in drug discovery and development. Researchers can adapt these methodologies by varying the aldehyde, β-ketoester, and 1,4-dicarbonyl components to access a wide range of structurally unique molecules for biological screening.
Application of Benzyl 3-(aminomethyl)azetidine-1-carboxylate and its Analogs in Medicinal Chemistry: A Focus on Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-(aminomethyl)azetidine-1-carboxylate and its structural analogs are valuable building blocks in medicinal chemistry. The strained four-membered azetidine ring provides a unique conformational rigidity and a desirable vector for substituent placement, making it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines the application of a closely related analog, 1-(substituted benzyl)azetidine-3,3-dicarboxylate, in the development of novel anticancer agents, specifically as a component of next-generation platinum-based drugs.
Application in Anticancer Drug Discovery: Oxaliplatin Analogs
A significant application of benzyl azetidine derivatives is in the synthesis of novel oxaliplatin analogs with potential anticancer activity. Researchers have utilized 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups in platinum(II) complexes to create new chemical entities with improved cytotoxic profiles and potentially different DNA interaction mechanisms compared to existing platinum-based cancer therapies.
Quantitative Biological Data
A series of oxaliplatin derivatives incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate leaving groups were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Compound | Carrier Ligand | Leaving Group (Substituted Benzyl Azetidine) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 10 | (1R,2R)-N¹-butyl-1,2-cyclohexanediamine | 1-(4-methoxybenzyl)azetidine-3,3-dicarboxylate | > 50 | > 50 |
| 11 | (1R,2R)-N¹-butyl-1,2-cyclohexanediamine | 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate | 35.4 ± 2.1 | 42.1 ± 3.5 |
| 12 | (1R,2R)-N¹-butyl-1,2-cyclohexanediamine | 1-(3-methylbenzyl)azetidine-3,3-dicarboxylate | 41.2 ± 2.8 | 48.7 ± 4.1 |
| 13 | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 1-(4-methoxybenzyl)azetidine-3,3-dicarboxylate | 15.8 ± 1.2 | 20.5 ± 1.9 |
| 14 | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate | 8.7 ± 0.9 | 11.3 ± 1.4 |
| 15 | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 1-(3-methylbenzyl)azetidine-3,3-dicarboxylate | 12.4 ± 1.1 | 16.9 ± 1.7 |
| Oxaliplatin | (1R,2R)-1,2-cyclohexanediamine | Oxalate | 4.5 ± 0.5 | 6.8 ± 0.7 |
| Carboplatin | cis-diammine | 1,1-cyclobutanedicarboxylate | 28.9 ± 2.3 | 35.1 ± 2.9 |
Data extracted from a study on novel oxaliplatin derivatives.[1]
Experimental Protocols
General Synthesis of Benzyl Azetidine-Containing Platinum Complexes
The synthesis of the target platinum complexes involves a multi-step procedure starting from commercially available reagents. The general workflow is depicted in the diagram below.
Caption: General synthetic workflow for benzyl azetidine-containing platinum complexes.
Protocol for the Synthesis of Complex 14:
-
Synthesis of the Carrier Ligand ((1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine):
-
(1R,2R)-1,2-diaminocyclohexane is reacted with acetone in the presence of a reducing agent (e.g., NaBH₄) to yield the N-isopropyl derivative.
-
The product is purified by column chromatography.
-
-
Synthesis of the Leaving Group (Dipotassium 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate):
-
Diethyl 1,3-dibromopropane-2,2-dicarboxylate is reacted with 4-methylbenzylamine in a suitable solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to form diethyl 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate.
-
The resulting diester is hydrolyzed using aqueous KOH to yield the dicarboxylic acid.
-
The dicarboxylic acid is then converted to the dipotassium salt by treatment with two equivalents of KOH.
-
-
Synthesis of the Platinum Complex 14:
-
K₂PtCl₄ is reacted with the carrier ligand, (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine, and KI in water to form the diiodo-platinum(II) intermediate.
-
The diiodo intermediate is then reacted with two equivalents of AgNO₃ in water to form the diaqua-platinum(II) complex.
-
Finally, the diaqua complex is reacted with the dipotassium salt of the leaving group to yield the final product, complex 14.
-
The product is purified by recrystallization.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized platinum complexes is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 and A549) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.
Mechanism of Action and Signaling Pathway
Platinum-based anticancer drugs primarily exert their cytotoxic effects by binding to nuclear DNA, leading to the formation of DNA adducts. These adducts distort the DNA structure, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death). The nature of the carrier and leaving ligands can influence the rate of aquation, DNA binding kinetics, and the specific types of adducts formed, thereby affecting the overall efficacy and toxicity profile of the drug.
Caption: Proposed mechanism of action for benzyl azetidine-containing platinum complexes.
Conclusion
The use of benzyl azetidine derivatives, such as 1-(substituted benzyl)azetidine-3,3-dicarboxylate, as components of novel platinum-based anticancer agents demonstrates their potential in medicinal chemistry. The modular nature of the synthesis allows for the generation of a library of compounds with varying substituents on the benzyl and azetidine moieties, enabling the fine-tuning of their biological activity. Further investigation into the structure-activity relationships, in vivo efficacy, and toxicity of these compounds is warranted to fully assess their therapeutic potential. The unique structural features of the azetidine ring continue to make it a compelling scaffold for the design of new and improved therapeutic agents.
References
Deprotection of the Cbz Group from Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the carboxybenzyl (Cbz) group from Benzyl 3-(aminomethyl)azetidine-1-carboxylate to yield 3-(aminomethyl)azetidine, a valuable building block in medicinal chemistry and drug development. The selection of an appropriate deprotection strategy is critical to ensure high yields, purity, and compatibility with other functional groups.
Overview of Cbz Deprotection Methodologies
The removal of the Cbz protecting group is a common transformation in organic synthesis. The most frequently employed methods involve catalytic hydrogenolysis, acid-catalyzed cleavage, and alternative reductive or nucleophilic conditions. The choice of method depends on the substrate's sensitivity to the reaction conditions and the desired scale of the reaction.
Catalytic Hydrogenolysis: This is the most common and often the cleanest method for Cbz deprotection. It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds under mild conditions, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[1] Different hydrogen sources can be employed, including hydrogen gas (H₂), transfer hydrogenation reagents like ammonium formate or formic acid, and sodium borohydride.[1][2][3]
Acidic Cleavage: The Cbz group can also be cleaved under strong acidic conditions.[2] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes. Common reagents for acidic cleavage include hydrogen bromide in acetic acid (HBr/AcOH) and other strong acids.[2] However, these harsh conditions may not be suitable for all substrates.
Nucleophilic Cleavage: Newer methods involving nucleophilic attack on the benzyl group offer an alternative for substrates that are sensitive to both hydrogenation and strong acids. One such method employs 2-mercaptoethanol in the presence of a base.
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes various methods for Cbz deprotection with typical reaction conditions, advantages, and potential challenges. While specific data for this compound is not widely published, the presented data is based on general knowledge of Cbz deprotection on similar substrates.
| Deprotection Method | Key Reagents & Conditions | Typical Yield (%) | Typical Reaction Time | Advantages | Potential Challenges & Side Reactions |
| Catalytic Hydrogenation (H₂ gas) | H₂ gas (1-4 atm), 10% Pd/C, Methanol or Ethanol, Room Temperature | >90 | 2-24 hours | High efficiency, clean byproducts (toluene and CO₂).[2] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[2] |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, 10% Pd/C, Methanol, Reflux | 85-95 | 1-6 hours | Avoids the use of flammable H₂ gas; generally milder conditions.[2][3] | May require elevated temperatures; potential for incomplete reaction.[2] |
| Reductive Deprotection | Sodium borohydride (NaBH₄), 10% Pd/C, Methanol, Room Temperature | >90 | 10-30 minutes | Very rapid reaction at room temperature.[1] | Requires careful portion-wise addition of NaBH₄. |
| Acidic Cleavage | 33% HBr in Acetic Acid, Room Temperature | 70-90 | 1-4 hours | Metal-free; useful for substrates with reducible functional groups.[2] | Harsh conditions can lead to side reactions and degradation of acid-labile groups.[2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | 80-95 | 12-24 hours | Useful for substrates sensitive to hydrogenation and strong acids. | Requires elevated temperature; potential for thiol-related side reactions. |
Experimental Protocols
Below are detailed methodologies for the deprotection of this compound using common techniques.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a standard and widely used method for Cbz deprotection via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the starting material) to the solution under a stream of inert gas.[1]
-
Hydrogenation Setup: Seal the reaction vessel and purge the system with an inert gas to remove oxygen. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon or pressurized system).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)azetidine. Further purification can be performed if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate
-
Methanol (reagent grade)
-
Celite®
-
Filtration apparatus
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: To the stirred solution, carefully add 10% Pd/C (10-20 wt% of the starting material), followed by the addition of ammonium formate (3-5 eq) in one portion.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.[3] Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This protocol is suitable for substrates that are incompatible with catalytic hydrogenation.
Materials:
-
This compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable flask, add 33% HBr in acetic acid (5-10 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, add the reaction mixture to a stirred solution of ice-cold diethyl ether to precipitate the product as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Neutralization (Optional): The free amine can be obtained by dissolving the hydrobromide salt in water and neutralizing with a suitable base (e.g., NaOH solution), followed by extraction with an organic solvent.
Visualizations
Chemical Transformation
Caption: Cbz deprotection of this compound.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
References
Application Notes and Protocols for Solid-Phase Synthesis Using Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solid-phase synthesis (SPPS) of peptidomimetics and other molecules incorporating the novel building block, Benzyl 3-(aminomethyl)azetidine-1-carboxylate. The unique conformational constraints and metabolic stability imparted by the azetidine ring make this reagent a valuable tool in modern drug discovery.[1] This document outlines detailed protocols for its use in standard Fmoc-based solid-phase synthesis, including on-resin deprotection of the benzyloxycarbonyl (Cbz) group and subsequent functionalization, as well as final cleavage from the solid support.
Introduction to this compound in SPPS
This compound is a bifunctional building block designed for seamless integration into solid-phase synthesis workflows. The primary amine allows for its incorporation into a growing peptide chain via standard amide bond formation, while the Cbz-protected secondary amine on the azetidine ring offers an orthogonal handle for mid-synthesis or late-stage functionalization. The Cbz group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc group removal, providing excellent orthogonality in complex synthetic schemes.[2]
The azetidine moiety itself serves as a rigid scaffold, which can pre-organize the conformation of a peptide or small molecule, potentially leading to enhanced binding affinity and biological activity. Furthermore, the presence of the four-membered ring can improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard coupling reagents.
Materials:
-
Peptide-resin with a free N-terminus (e.g., on Rink Amide or 2-Chlorotrityl chloride resin)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[2]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[2]
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated building block solution. Agitate the mixture at room temperature for 2-4 hours.[2]
-
Monitoring: Monitor the coupling progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the reaction time can be extended, or a second coupling can be performed.[2]
-
Washing: Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[2]
Protocol 2: On-Resin Deprotection of the Cbz Group
This protocol details the removal of the Cbz group from the azetidine nitrogen on the solid support using catalytic transfer hydrogenation, a milder alternative to high-pressure hydrogenation.[2]
Materials:
-
Peptide-resin functionalized with Cbz-protected azetidine
-
Palladium on activated carbon (Pd/C, 10%)
-
Ammonium formate or cyclohexene (hydrogen donor)
-
DMF or a mixture of DMF/DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent system for 30-60 minutes.[2]
-
Catalyst Addition: Add the Pd/C catalyst (0.2 equivalents by weight relative to the resin) to the resin suspension.[2]
-
Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (10-20 equivalents).[2]
-
Deprotection Reaction: Agitate the mixture at room temperature. The reaction time can range from 4 to 24 hours, depending on the sequence.[2]
-
Monitoring: Monitor the progress of the deprotection by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive test indicates the presence of the deprotected free secondary amine.[2]
-
Catalyst Removal: Once deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts. The resin is now ready for subsequent functionalization or continuation of the peptide synthesis.[2]
Protocol 3: On-Resin Functionalization of the Azetidine Nitrogen
Following Cbz deprotection, the newly exposed secondary amine on the azetidine ring can be functionalized. This protocol provides a general method for acylation.
Materials:
-
Peptide-resin with deprotected azetidine nitrogen
-
Carboxylic acid (3 equivalents)
-
HBTU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
DCM
Procedure:
-
Activation of Carboxylic Acid: In a separate vial, dissolve the desired carboxylic acid and HBTU in DMF. Add DIPEA and allow for pre-activation for 5-10 minutes.
-
Acylation Reaction: Add the activated carboxylic acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: The completion of the acylation can be monitored using a suitable test for secondary amines (e.g., chloranil test).
-
Washing: After the reaction is complete, wash the resin as described in Protocol 1, step 5.
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol describes the final cleavage of the synthesized molecule from the solid support and the removal of acid-labile side-chain protecting groups. The azetidine ring is stable under these standard cleavage conditions.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the product, decant the ether, and dry the crude product under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize typical reaction parameters for the key steps in the solid-phase synthesis using this compound.
| Protocol 1: Coupling Reaction | |
| Parameter | Value |
| Building Block Equivalents | 3 |
| Coupling Reagent (HBTU) Equivalents | 3 |
| Base (DIPEA) Equivalents | 6 |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Monitoring Method | Kaiser Test |
| Protocol 2: Cbz Deprotection | |
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 0.2 eq (by weight to resin) |
| Hydrogen Donor | Ammonium Formate (10-20 eq) |
| Reaction Time | 4-24 hours |
| Temperature | Room Temperature |
| Monitoring Method | Kaiser Test |
| Protocol 4: Cleavage and Deprotection | |
| Parameter | Value |
| Cleavage Reagent | TFA/TIS/Water (95:2.5:2.5) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Precipitation Solvent | Cold Diethyl Ether |
Biological Applications and Signaling Pathways
Azetidine-containing compounds have shown significant potential in modulating key signaling pathways implicated in various diseases, particularly cancer. The incorporation of this compound can be a strategic approach to developing novel therapeutics targeting these pathways.
STAT3 Signaling Pathway Inhibition
Several studies have demonstrated that azetidine-based small molecules can act as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] STAT3 is a transcription factor that is aberrantly activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Azetidine-containing inhibitors have been shown to irreversibly bind to STAT3, inhibiting its phosphorylation and subsequent DNA-binding activity, leading to apoptosis in cancer cells.[3][4] This makes the STAT3 pathway a prime target for the development of novel anticancer agents using the azetidine scaffold.
Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.
Microtubule Assembly Inhibition
Analogues of the potent antitumor agent TZT-1027 incorporating an azetidine moiety have been synthesized and evaluated.[5][6] These compounds exert their cytotoxic effects by inhibiting microtubule assembly, which is crucial for cell division.[5] This leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. The conformational constraints imposed by the azetidine ring can influence the binding affinity of these molecules to tubulin.
Caption: Disruption of microtubule dynamics by azetidine-containing compounds.
MerTK Signaling Pathway Inhibition
Recent research has identified azetidine-benzoxazole derivatives as potent inhibitors of the MerTK receptor tyrosine kinase.[7] MerTK is involved in immune suppression within the tumor microenvironment. Its inhibition can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy.
Caption: Inhibition of the MerTK signaling pathway by azetidine-based compounds.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the solid-phase synthesis of a functionalized peptidomimetic using this compound.
Caption: General workflow for solid-phase synthesis with on-resin azetidine functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 3-(aminomethyl)azetidine-1-carboxylate as a Constrained Diamine Surrogate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that enhance pharmacological properties is of paramount importance. Benzyl 3-(aminomethyl)azetidine-1-carboxylate serves as a valuable building block, acting as a constrained diamine surrogate. The incorporation of the rigid azetidine ring limits the conformational flexibility of the diamine moiety, which can lead to a number of advantages in drug design. This approach is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.
The reduced conformational freedom of the azetidine-based diamine can decrease the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[1] Furthermore, the azetidine ring can introduce favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to more lipophilic or flexible acyclic linkers. This constrained scaffold provides medicinal chemists with a powerful tool to fine-tune the spatial orientation of pharmacophoric groups, enabling a more precise interaction with the target protein.
Applications in Drug Discovery
The use of conformationally restricted diamines, such as the 3-(aminomethyl)azetidine moiety, is a well-established strategy in the design of bioactive molecules targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.
Kinase Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in various human cancers, making it an attractive target for cancer therapy. Small molecule inhibitors that target the SH2 domain of STAT3 can block its dimerization and subsequent activation. The incorporation of constrained diamines, like the azetidine scaffold, has been shown to be a successful strategy in developing potent STAT3 inhibitors. The rigid azetidine ring helps to correctly orient the interacting moieties within the SH2 domain, leading to enhanced binding affinity.
A series of (R)-azetidine-2-carboxamide analogues have been developed as sub-micromolar inhibitors of STAT3. These compounds demonstrate the utility of the azetidine core in optimizing potency and physicochemical properties.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs. Ligands for GPCRs often contain amine functionalities that are crucial for their interaction with the receptor. The spatial arrangement of these amines is critical for receptor affinity and selectivity. The use of constrained diamine surrogates like 3-(aminomethyl)azetidine can help to lock the molecule in a bioactive conformation, leading to improved pharmacological profiles. For instance, in the development of dopamine D2 receptor (D2R) antagonists, the precise positioning of a basic nitrogen atom is essential for activity. The rigid azetidine framework can serve to optimally position this nitrogen for interaction with the receptor binding pocket.
Data Presentation
The following table summarizes the in vitro activity of a series of azetidine-based STAT3 inhibitors, demonstrating the impact of the constrained diamine surrogate on potency.
| Compound ID | Structure | EMSA IC50 (µM)[2] |
| 5a | Salicylic acid derivative with azetidine | 0.55 |
| 5o | 2-pyridyl derivative with azetidine | 0.38 |
| 8i | Benzoic acid derivative with azetidine | 0.34 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from the commercially available 1-Boc-3-azetidinone, involving a reductive amination followed by protection of the primary amine and exchange of the Boc protecting group for a Cbz group.
Step 1: Reductive Amination of 1-Boc-3-azetidinone with Ammonia
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 10 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-aminoazetidine-1-carboxylate.
Step 2: Cbz Protection of the Primary Amine
-
Dissolve the crude tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a mixture of dioxane and water (1:1).
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain benzyl N-(1-Boc-azetidin-3-yl)carbamate.
Step 3: Boc Deprotection and Cbz Protection of the Ring Nitrogen
-
Dissolve the purified product from Step 2 (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and cool to 0 °C.
-
Add triethylamine (3.0 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield this compound.
Protocol 2: Coupling of this compound to a Carboxylic Acid
This protocol describes the use of the title compound as a diamine surrogate in an amide bond formation reaction.
Step 1: Deprotection of the Cbz Group
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-(aminomethyl)azetidine-1-carboxylic acid benzyl ester.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected amine from Step 1 (1.2 eq) in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired amide.
Visualizations
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of small molecule kinase inhibitors targeting key signaling pathways implicated in cancer. The information is intended to guide researchers in the development of novel targeted therapies.
Introduction to Kinase Inhibitors in Targeted Therapy
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Kinase inhibitors are a class of targeted therapies designed to block the activity of specific kinases, thereby interrupting the signaling pathways that drive tumor growth and survival.[1] This document focuses on inhibitors of four key kinase families: BCR-ABL, EGFR, BRAF, and VEGFR.
BCR-ABL Kinase Inhibitors for Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, is the causative agent in Chronic Myeloid Leukemia (CML).[2] It possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[2]
Signaling Pathway
The BCR-ABL oncoprotein activates several downstream signaling pathways, primarily the RAS/MAPK pathway, leading to cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[3] Inhibition of BCR-ABL blocks these downstream signals, inducing apoptosis in cancer cells.[4][5]
Caption: BCR-ABL Signaling Pathway and Inhibition by Imatinib.
Quantitative Data: BCR-ABL Inhibitors
| Inhibitor | Target | IC50 (nM) - Wild Type | IC50 (nM) - T315I Mutant | Reference(s) |
| Imatinib | BCR-ABL | 100 - 150 | >10,000 | [6][7] |
| Nilotinib | BCR-ABL | 20 - 45 | >3,000 | [6][7] |
| Dasatinib | BCR-ABL, Src | 1 - 9 | >500 | [6][7] |
| Ponatinib | BCR-ABL | 0.37 | 2.0 | [6] |
Experimental Protocols: Synthesis of BCR-ABL Inhibitors
The synthesis of Imatinib can be achieved through a multi-step process, a general outline of which is provided below. For a more detailed, flow-based synthesis, refer to Baxendale et al. (2010).
Step 1: Amide Formation A solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine in a suitable solvent such as dichloromethane, often in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.
Step 2: Purification The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Imatinib base.
Note: A detailed, step-by-step industrial synthesis process is often proprietary. The above is a simplified representation. A flow-based synthesis has been described that involves reacting an acid chloride with an aniline in the presence of a supported DMAP catalyst.
A common route for Nilotinib synthesis involves the following key reaction:
A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol is heated. The resulting solid is then purified by washing with hot water and methanol to yield Nilotinib.
One synthetic route for Dasatinib involves the reaction of 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 1-(2-hydroxyethyl)piperazine. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.[8][9] The crude product can be purified by recrystallization.[8]
Epidermal Growth Factor Receptor (EGFR) Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation, a key factor in Non-Small Cell Lung Cancer (NSCLC).[10][11]
Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[10][12] EGFR inhibitors block this phosphorylation event, thereby inhibiting downstream signaling.[10][12]
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.
Quantitative Data: EGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - EGFR (Wild Type) | IC50 (nM) - EGFR (L858R) | IC50 (nM) - EGFR (T790M) | Reference(s) |
| Gefitinib | EGFR | 15.5 | 0.4 | 823.3 | [13] |
| Erlotinib | EGFR | 2 | 12 | >1000 | [13] |
| Afatinib | EGFR, HER2 | 0.5 | 0.4 | 10 | [13] |
| Osimertinib | EGFR (mutant-selective) | 493.8 | 11.44 | 12.92 | [13] |
Experimental Protocols: Synthesis of EGFR Inhibitors
A common synthesis of Erlotinib involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[14][15]
Step 1: Reaction Setup In a reaction flask, suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in a suitable solvent like isopropanol or a mixture of water and an organic solvent.[15]
Step 2: Addition of Aniline Add 3-ethynylaniline to the suspension.[15]
Step 3: Acidification and Heating Add a catalytic amount of a strong acid, such as hydrochloric acid, and heat the mixture to around 40-85°C.[15]
Step 4: Isolation and Purification Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with water and a non-polar solvent like ether, then dry to obtain Erlotinib hydrochloride.[15]
BRAF Inhibitors for Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF protein, a key component of the MAPK/ERK signaling pathway. This drives cell proliferation in a significant portion of melanoma cases.[16][17]
Signaling Pathway
The MAPK/ERK signaling pathway is a crucial regulator of cell growth.[16] In BRAF-mutated cancers, the pathway is constitutively active, leading to uncontrolled proliferation.[16] BRAF inhibitors specifically target the mutated BRAF protein, blocking this signaling cascade.[16]
References
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 9. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of azetidine derivatives like this compound?
A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, making it susceptible to ring-opening reactions, especially under harsh acidic or basic conditions. Other common issues include low yields, difficulties in purification due to the polarity of the compounds, and the potential for polymerization.[1] The careful selection of protecting groups, reaction conditions, and purification methods is crucial for a successful synthesis.
Q2: Which protecting group is most suitable for the azetidine nitrogen during the synthesis?
A2: Both the tert-butoxycarbonyl (Boc) and the carbobenzyloxy (Cbz or Z) groups are commonly used to protect the azetidine nitrogen. The Cbz group, present in the target molecule (this compound), is stable under various reaction conditions and can be removed by hydrogenolysis. The Boc group is another excellent choice, offering stability and ease of removal under acidic conditions.[1] The choice between them often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q3: How can I effectively purify this compound and its intermediates?
A3: Purification of azetidine derivatives can be challenging. Column chromatography on silica gel is a widely used and effective method. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful in separating the desired product from impurities.[1] For solid compounds, recrystallization can also be a viable purification technique.
Q4: What are some common methods to introduce the aminomethyl group at the 3-position of the azetidine ring?
A4: A common and effective strategy involves a multi-step sequence starting from a 3-functionalized azetidine precursor. A typical route includes the reduction of a carboxylic acid or ester at the 3-position to a hydroxymethyl group, followed by conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate). Subsequent displacement with a nitrogen nucleophile, such as ammonia, azide, or a protected amine equivalent like in the Gabriel synthesis, yields the desired aminomethyl group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the reduction of the ester to the alcohol | Incomplete reaction. | Increase the amount of reducing agent (e.g., LiAlH4), prolong the reaction time, or perform the reaction at a slightly elevated temperature. Monitor the reaction progress carefully using TLC. |
| Degradation of the starting material or product. | Perform the reaction at a lower temperature to minimize side reactions. Ensure anhydrous conditions, as the presence of water can quench the reducing agent and lead to side reactions. | |
| Formation of multiple spots on TLC after mesylation of the alcohol | Formation of elimination byproducts. | The mesylated product can be sensitive to the base used. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine. Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) and add the reagents slowly. |
| Instability of the mesylated product. | The mesylate can be unstable and prone to degradation. It is often best to use the crude mesylate directly in the next step without purification. If purification is necessary, use rapid column chromatography with a neutral solvent system. | |
| Low yield or no product in the final amination step | Poor leaving group ability of the mesylate. | Ensure the mesylation reaction went to completion. Alternatively, consider converting the alcohol to a better leaving group, such as a tosylate or using an Appel reaction to generate the corresponding halide. |
| Ring-opening of the azetidine ring. | The strained azetidine ring can be susceptible to opening under harsh conditions. Use milder nucleophiles and reaction conditions. For example, using sodium azide followed by reduction is a milder alternative to direct amination with ammonia. The Gabriel synthesis also offers a controlled way to introduce the primary amine. | |
| Steric hindrance. | If using a bulky nitrogen nucleophile, steric hindrance may slow down the reaction. Consider using a smaller nucleophile or increasing the reaction temperature, while carefully monitoring for side reactions. | |
| Difficulty in purifying the final product | The product is highly polar and may streak on the silica gel column. | Use a more polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to improve the chromatography. Alternatively, consider protecting the primary amine with a Boc group before chromatography and deprotecting it afterward. |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
This protocol describes the reduction of a commercially available azetidine ester to the corresponding alcohol.
-
Reaction Setup: To a solution of Benzyl 3-(ethoxycarbonyl)azetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench it by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Purification: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil.
| Parameter | Value |
| Starting Material | Benzyl 3-(ethoxycarbonyl)azetidine-1-carboxylate |
| Reagents | Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF) |
| Reaction Time | 3-5 hours |
| Temperature | 0 °C to room temperature |
| Typical Yield | 80-90% |
Protocol 2: Synthesis of this compound
This protocol outlines the conversion of the alcohol to the amine via a mesylate intermediate.
-
Mesylation: To a solution of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours.
-
Work-up (Mesylation): Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Benzyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate is typically used in the next step without further purification.
-
Amination (using Sodium Azide): Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3) (3.0 eq). Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Reduction of Azide: Cool the reaction mixture and add water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude azide in THF and add a reducing agent such as triphenylphosphine and water (Staudinger reaction) or perform a catalytic hydrogenation (e.g., H2, Pd/C) to obtain the amine.
-
Purification: Purify the final product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to give this compound.
| Parameter | Value |
| Starting Material | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate |
| Reagents | Methanesulfonyl chloride, DIPEA, Sodium Azide, Reducing agent (e.g., PPh3/H2O or H2, Pd/C) |
| Reaction Time | Mesylation: 1-2 hours; Azidation: 4-6 hours; Reduction: Varies |
| Temperature | Mesylation: 0 °C; Azidation: 60-80 °C; Reduction: Varies |
| Typical Yield | 60-70% over two steps |
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl 3-(aminomethyl)azetidine-1-carboxylate by column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and other amine-containing compounds. Standard flash chromatography grade silica gel (40-63 µm particle size) is a suitable choice. For more challenging separations, high-resolution silica gel may be used. Due to the basic nature of the primary amine, interactions with acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.
Q2: Which mobile phase systems are effective for the elution of this compound?
A2: A gradient elution using a mixture of a non-polar and a polar solvent is generally effective. Common solvent systems include:
-
Hexanes/Ethyl Acetate: A gradient starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration.
-
Dichloromethane/Methanol: For more polar impurities, a gradient of methanol in dichloromethane is a good option.[1]
To mitigate peak tailing caused by the basic amine group, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1% v/v).[2]
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. It is crucial to find a solvent system for TLC that gives good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[3] The same solvent system, often with a slightly lower polarity, can then be adapted for the column chromatography. Visualization of the spots on the TLC plate can be achieved using UV light (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or ninhydrin for the amine group.
Q4: What are the potential stability issues for this compound on silica gel?
A4: Azetidine rings can be susceptible to ring-opening under acidic conditions.[4] Since silica gel is slightly acidic, prolonged exposure of the compound on the column should be avoided. If compound degradation is observed, using a deactivated or neutral silica gel can be a solution. Alternatively, alumina (basic or neutral) can be considered as the stationary phase, which is often suitable for the purification of amines.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | The basic amine group is interacting with acidic silanol groups on the silica gel surface.[4][6] | Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the eluent.[2] This will compete with the analyte for binding to the active sites on the silica. |
| Low or No Recovery | The compound is highly polar and is irreversibly adsorbed onto the silica gel. | - Increase the polarity of the eluent significantly (e.g., up to 10-20% methanol in dichloromethane).- Consider using a different stationary phase such as alumina or a reverse-phase silica gel.[5] |
| The compound degraded on the silica gel. | - Check the stability of your compound on a small amount of silica gel before running the column.- Use deactivated/neutral silica gel or an alternative stationary phase like alumina.[5] | |
| Poor Separation of Product from Impurities | The chosen mobile phase system is not optimal. | - Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation.- Use a shallower gradient during the column chromatography to improve resolution. |
| The column was overloaded with the crude sample. | - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Elutes with the Solvent Front | The initial mobile phase is too polar. | - Start the gradient with a less polar solvent mixture. Ensure the Rf of your compound in the initial eluent is very low (close to 0). |
Experimental Protocol: Representative Method
This protocol provides a general procedure for the purification of this compound on a laboratory scale. Note: This is a representative method and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Fraction collector or test tubes
-
Rotary evaporator
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a dry powder ('dry loading').
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 5% Ethyl Acetate/Hexanes + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase. A representative gradient is provided in the table below.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Representative Gradient Elution
| Step | Solvent System | Volume (Column Volumes) | Purpose |
| 1 | 5% EtOAc in Hexanes + 0.5% TEA | 2-3 | Elute non-polar impurities |
| 2 | Gradient: 5% to 40% EtOAc in Hexanes + 0.5% TEA | 10-15 | Elute the product |
| 3 | 50% EtOAc in Hexanes + 0.5% TEA | 2-3 | Elute more polar impurities |
| 4 | 10% MeOH in DCM + 0.5% TEA | 2-3 | Column flush |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing during chromatography.
References
Optimization of reaction conditions for Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a key intermediate for researchers, scientists, and drug development professionals.
Experimental Workflow
The primary synthetic route involves a two-step process starting from the commercially available Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. The first step is the conversion of the hydroxyl group to a more reactive leaving group, such as a mesylate or iodide. The second step is a nucleophilic substitution with an amine source, followed by deprotection if necessary.
Preventing ring-opening of the azetidine core during reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing ring-opening of the azetidine core during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the azetidine ring prone to opening?
A1: The azetidine ring is a four-membered heterocycle with significant ring strain, estimated to be around 25.4 kcal/mol.[1] This inherent strain makes it more susceptible to ring-opening reactions compared to larger, less strained rings like pyrrolidine. Reactions that relieve this strain are often thermodynamically favorable.
Q2: What are the most common triggers for azetidine ring-opening?
A2: The most frequent causes of azetidine ring-opening are:
-
Acidic Conditions: Protonation of the azetidine nitrogen increases ring strain and makes the ring highly susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack: Both intermolecular and intramolecular nucleophiles can attack one of the ring carbons, leading to cleavage of a C-N bond.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the azetidine nitrogen, activating the ring for nucleophilic opening.
-
N-Substituent Effects: The electronic nature of the substituent on the azetidine nitrogen can significantly influence the ring's stability. Electron-withdrawing groups on an N-aryl substituent, for example, can destabilize the ring.
Q3: How can I prevent the azetidine ring from opening during a reaction?
A3: Several strategies can be employed to maintain the integrity of the azetidine core:
-
pH Control: Whenever possible, maintain the reaction medium at a neutral or basic pH to avoid protonating the azetidine nitrogen.[2]
-
Use of N-Protecting Groups: Introducing an N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, can decrease the basicity of the nitrogen atom, thereby preventing its protonation under acidic conditions.[2]
-
Careful Selection of N-Substituents: The choice of the N-substituent can have a profound impact on stability. For instance, N-pyridyl azetidines have been shown to be more stable under acidic conditions than their N-phenyl counterparts.
-
Mild Reaction Conditions: Employing the mildest possible reaction conditions (e.g., lower temperatures, weaker acids or bases) can help preserve the azetidine ring.
-
Solvent Choice: In certain cases, the choice of solvent can influence stability. Aprotic solvents may be preferable to protic solvents when working under potentially acidic conditions.[2]
Troubleshooting Guides
Issue 1: Azetidine ring-opening observed under acidic reaction conditions.
-
Symptoms:
-
Formation of unexpected side products, often corresponding to the addition of a nucleophile to the opened ring.
-
Disappearance of the starting azetidine material in TLC or LC-MS analysis without the formation of the desired product.
-
-
Root Causes:
-
Solutions:
-
pH Adjustment: If the reaction tolerates it, adjust the pH to be neutral or basic (pH > 7).
-
Milder Acid: If acidic conditions are necessary, screen for a milder acid or use a catalytic amount.
-
N-Protection: Protect the azetidine nitrogen with a Boc or Cbz group to reduce its basicity.[2]
-
Issue 2: Ring-opening occurs during the deprotection of an N-protected azetidine.
-
Symptoms:
-
Formation of ring-opened byproducts during the removal of a protecting group (e.g., Boc or Cbz).
-
-
Root Causes:
-
Standard deprotection conditions, such as strong acids for Boc removal (e.g., TFA) or harsh hydrogenolysis for Cbz removal, can be too aggressive for the sensitive azetidine ring.[2]
-
-
Solutions:
-
Mild Boc Deprotection:
-
Mild Cbz Deprotection:
-
Transfer Hydrogenation: Use a hydrogen donor like formic acid or ammonium formate with a palladium catalyst instead of hydrogen gas. This is often a milder approach.[7]
-
Controlled Acidic Deprotection: In some cases, carefully controlled acidic conditions using reagents like isopropanol hydrochloride (IPA·HCl) can be a scalable and metal-free alternative to hydrogenolysis.[8]
-
-
Data Presentation
Table 1: Influence of N-Substituent on the Stability of Aryl Azetidines in Acidic Media
The following table summarizes the aqueous stability of a series of N-substituted aryl azetidines at pH 1.8, as determined by ¹H NMR. This data highlights the significant impact of the electronic properties of the N-substituent on the stability of the azetidine ring.
| Compound | N-Substituent | Half-life (T1/2) at pH 1.8 (hours) |
| 1 | 3-pyridyl | 3.8 |
| 2 | 2-pyridyl | >24 |
| 3 | 4-pyridyl | >24 |
| 4 | Phenyl | 0.5 |
| 5 | 4-methoxyphenyl | 0.2 |
| 6 | 4-cyanophenyl | <0.17 |
Data sourced from Bai et al. (2021).[7]
Table 2: Comparison of Common N-Protecting Group Deprotection Methods for Azetidines
| Protecting Group | Standard Deprotection Reagent | Potential Issue with Azetidines | Milder Alternative(s) |
| Boc | Trifluoroacetic Acid (TFA) in DCM | Ring-opening due to strong acidity | Oxalyl chloride in methanol; Refluxing water |
| Cbz | H₂, Pd/C | Ring cleavage under harsh conditions | Transfer hydrogenation (e.g., HCOOH, Pd/C) |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of an Azetidine
This protocol describes a standard procedure for the protection of an azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.
-
Materials:
-
Azetidine starting material
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the azetidine starting material (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[9]
-
Protocol 2: Mild Deprotection of an N-Boc Protected Azetidine using Oxalyl Chloride
This protocol provides a mild method for the removal of a Boc protecting group, which is particularly useful for sensitive azetidine substrates.[4][5]
-
Materials:
-
N-Boc protected azetidine
-
Oxalyl chloride
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 eq) in methanol.
-
Add oxalyl chloride (typically 2-3 eq) dropwise to the solution at room temperature.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected azetidine, usually as the hydrochloride salt.
-
Protocol 3: Transfer Hydrogenation for N-Cbz Deprotection of an Azetidine
This protocol is a safer and often milder alternative to using hydrogen gas for the removal of a Cbz group.[7]
-
Materials:
-
N-Cbz protected azetidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH) or Ammonium formate
-
Celite®
-
-
Procedure:
-
Dissolve the N-Cbz protected azetidine (1.0 eq) in methanol or ethanol in a reaction flask.
-
Carefully add 10% Pd/C (typically 10-20 mol%) to the solution.
-
To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected azetidine.
-
Protocol 4: Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition
This protocol describes the synthesis of a functionalized azetidine, preserving the ring structure, through an aza-Michael addition.[2]
-
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
NH-heterocycle (e.g., pyrrolidine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), the desired NH-heterocycle (1.0 eq), and DBU (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at 65 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.[2]
-
Mandatory Visualization
Caption: Acid-catalyzed ring-opening of the azetidine core.
Caption: Decision workflow for preventing azetidine ring-opening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcours.net [mcours.net]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. total-synthesis.com [total-synthesis.com]
Technical Support Center: Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Benzyl 3-(aminomethyl)azetidine-1-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed: the reduction of a nitrile intermediate (Route A) and the rearrangement of a carboxamide (Route B). Route A typically involves the synthesis of Benzyl 3-azetidinecarbonitrile followed by its reduction. Route B starts from Benzyl 3-azetidine-1-carboxylate, which is converted to the corresponding carboxamide and then undergoes a Hofmann or Curtius rearrangement.
Q2: I am experiencing low yields in the nitrile reduction step (Route A). What are the potential causes?
A2: Low yields in the nitrile reduction can be attributed to several factors. In catalytic hydrogenation, the catalyst (e.g., Raney Nickel) may be deactivated. The presence of nitrogen-containing rings can sometimes interfere with the reduction.[1] With hydride-reducing agents like LiAlH₄, over-reduction or side reactions can occur. Incomplete reactions are also a common issue.
Q3: What are the typical side products observed during the synthesis?
A3: In the nitrile reduction route, side products can include incompletely reduced imine intermediates and secondary amines formed from the reaction of the primary amine product with the intermediate imine. During the synthesis of the nitrile intermediate via nucleophilic substitution, elimination byproducts can be formed. In the Hofmann or Curtius rearrangement routes, the formation of undesired carbamates (if an alcohol is present) or ureas (from reaction with other amine molecules) can occur if the isocyanate intermediate is not trapped efficiently.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a common method. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can be effective. Alternatively, the amine product can be converted to its hydrochloride salt by treatment with HCl, which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.
Q5: Are there any safety precautions I should be aware of during the synthesis?
A5: Yes, several safety precautions are crucial. When working with hydride-reducing agents like Lithium aluminum hydride (LiAlH₄), it is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere, as LiAlH₄ reacts violently with water.[2] The Curtius rearrangement involves the formation of an acyl azide, which can be explosive, especially upon heating. Therefore, it is crucial to handle it with care and avoid high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Synthetic Pathways and Troubleshooting
Two main synthetic pathways for this compound are outlined below, along with troubleshooting for common issues.
Route A: Nitrile Reduction Pathway
This pathway involves the conversion of a hydroxyl group to a nitrile, followed by reduction.
References
Stability and storage conditions for Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This technical support guide provides essential information on the stability and storage of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: 2-8°C or for longer-term storage, -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Keep in a dark place, protected from light.
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q2: What are the potential degradation pathways for this compound?
A2: this compound contains two primary functional groups susceptible to degradation: a benzyl carbamate and a primary amine within a strained azetidine ring. Potential degradation pathways include:
-
Hydrolysis of the carbamate: This can be catalyzed by acidic or basic conditions, leading to the cleavage of the benzyl carbamate group.
-
Oxidation of the primary amine: The aminomethyl group is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Ring opening of the azetidine: The four-membered azetidine ring is strained and may be susceptible to ring-opening reactions under certain conditions, although it is generally more stable than aziridines.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent experimental results can be a sign of compound degradation. If the compound has been stored improperly or for an extended period without stability assessment, its purity may be compromised. This can lead to variability in biological assays or chemical reactions. It is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.
Q4: Are there any known incompatibilities for this compound?
-
Strong acids and bases: These can promote the hydrolysis of the carbamate.
-
Strong oxidizing agents: These can lead to the degradation of the primary amine.
-
Catalytic hydrogenation conditions (e.g., Pd/C, H₂): These conditions are known to cleave benzyl carbamates (Cbz protecting groups).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low purity observed by HPLC/LC-MS | Compound degradation due to improper storage. | 1. Verify that the compound has been stored at the recommended temperature, under an inert atmosphere, and protected from light. 2. If degradation is suspected, it is recommended to use a fresh batch of the compound. 3. Perform a stability study to determine the shelf-life under your specific storage conditions. |
| Inconsistent biological activity | Partial degradation of the active compound. | 1. Confirm the identity and purity of the compound before each experiment. 2. Prepare solutions of the compound fresh for each experiment. 3. Investigate the stability of the compound in your experimental buffer or media. |
| Unexpected side products in a chemical reaction | Reaction with degradation products or instability under reaction conditions. | 1. Ensure the starting material is of high purity. 2. Consider the compatibility of the reaction conditions (pH, temperature, reagents) with the benzyl carbamate and primary amine functionalities. 3. If using conditions that may affect the protecting group, consider an alternative synthetic route or protecting group strategy. |
Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. The following table provides a template for presenting the results of such a study.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | Assay (%) of Initial | Major Degradation Products (if identified) |
| Control (2-8°C, dark) | 72 | 99.5 | Not Applicable |
| Acidic (0.1 M HCl, 60°C) | 24 | 85.2 | 3-(Aminomethyl)azetidine |
| Basic (0.1 M NaOH, 60°C) | 24 | 90.1 | 3-(Aminomethyl)azetidine |
| Oxidative (3% H₂O₂, RT) | 12 | 78.9 | Oxidized amine derivatives |
| Thermal (80°C, solid) | 48 | 98.0 | Minor unidentified peaks |
| Photolytic (UV light, RT) | 24 | 92.5 | Photodegradation products |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the incubation and analysis procedure described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot, dilute it with the mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., UV lamp).
-
Keep a control sample in the dark.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
Visualizations
Caption: Workflow for a forced degradation stability study.
References
Technical Support Center: Coupling Reactions with Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with Benzyl 3-(aminomethyl)azetidine-1-carboxylate. The sterically hindered nature of this secondary amine often requires optimized protocols for successful amide bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no coupling yield with this compound using standard coupling reagents like DCC or HBTU. What is the likely cause?
A1: Low coupling efficiency with this compound is commonly due to the steric hindrance presented by the azetidine ring and the benzyl protecting group.[1][2][3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and HBTU may not be potent enough to overcome the activation energy barrier for this sterically demanding reaction.[4] The reduced nucleophilicity of the secondary amine within the four-membered ring further complicates the reaction.[2]
Q2: Which coupling reagents are recommended for sterically hindered amines like this azetidine derivative?
A2: For sterically hindered amines, more powerful onium-salt based coupling reagents are recommended. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, and COMU are known to be more effective.[2][5] Phosphonium-based reagents like PyAOP and PyBOP are also excellent choices, particularly for minimizing racemization.[2][6] In extremely challenging cases, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1][2][7]
Q3: What role do additives like HOBt and HOAt play, and which should I use?
A3: Additives are crucial in peptide coupling reactions to suppress side reactions and reduce racemization.[8][9] While 1-Hydroxybenzotriazole (HOBt) is a classic additive, 1-Hydroxy-7-azabenzotriazole (HOAt) is generally superior for hindered couplings as it can accelerate the reaction rate and further minimize racemization.[2] Oxyma Pure is another effective additive that can be used with carbodiimide or onium salt reagents.[2]
Q4: How can I optimize my reaction conditions (solvent, temperature, time) to improve the coupling efficiency?
A4: Optimizing reaction conditions is critical for coupling sterically hindered amines:
-
Solvent: N,N-Dimethylformamide (DMF) is a common solvent, but for difficult couplings, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM may offer better solvating properties and disrupt peptide aggregation.[1][2]
-
Temperature: While most couplings are performed at room temperature, a modest increase in temperature (e.g., to 30-40°C) can sometimes overcome the activation barrier. However, this should be monitored carefully to avoid side reactions.[10] Microwave-assisted peptide synthesis (MAPS) can also be beneficial by providing controlled heating to accelerate the reaction.[1][2]
-
Reaction Time: For hindered couplings, extending the reaction time from the standard 1-2 hours to 4-24 hours may be necessary to achieve a satisfactory yield.[2]
Q5: What is "double coupling" and when should I consider it?
A5: "Double coupling" is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[1][10] This is a valuable strategy when a qualitative test, such as the Kaiser test for primary amines or the chloranil test for secondary amines, indicates an incomplete reaction after the first coupling attempt.[10][11]
Q6: How can I monitor the progress of my coupling reaction?
A6: Monitoring the reaction is essential to determine its endpoint and identify any issues.
-
Qualitative Colorimetric Tests: The Kaiser test can be used to detect the presence of free primary amines.[12] For secondary amines like the one after deprotection of a growing peptide chain, the chloranil test or isatin test can be used.[11] A positive result indicates an incomplete coupling.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to track the consumption of starting materials and the formation of the desired product.[10] This allows for a precise determination of reaction completion and purity.
Comparative Data of Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Reaction Time | Expected Yield with Hindered Amines | Key Considerations |
| DCC/DIC | HOBt | DIPEA/NMM | 4-24 hours | Low to Moderate | Prone to side reactions; byproduct removal can be challenging.[5][9] |
| HBTU/TBTU | HOBt | DIPEA/NMM | 2-12 hours | Moderate | Generally effective, but may be insufficient for highly hindered couplings.[6] |
| HATU/HCTU | HOAt/None | DIPEA/Collidine | 1-4 hours | High | Highly recommended for hindered couplings; HATU is generally more reactive and reduces racemization. [1][6][10] |
| PyBOP/PyAOP | None | DIPEA/NMM | 1-4 hours | High | Excellent for reducing racemization; PyAOP is particularly effective for N-methyl amino acids. [2][6] |
| COMU | None | DIPEA/Collidine | 1-2 hours | High | A modern and highly efficient coupling reagent.[2][5] |
| Acyl Fluoride (via TFFH) | None | DIPEA/Collidine | 1-6 hours | Very High | An excellent, highly reactive option for the most challenging couplings.[1][7] |
Detailed Experimental Protocol: Coupling with HATU
This protocol provides a general guideline for the coupling of an Fmoc-protected amino acid to this compound.
Materials:
-
Fmoc-protected amino acid (1.2 equivalents)
-
This compound (1.0 equivalent)
-
HATU (1.18 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the Fmoc-protected amino acid in the chosen anhydrous solvent (DMF or NMP).
-
Activation: To this solution, add HATU and the non-nucleophilic base (DIPEA or collidine).
-
Pre-activation: Stir the mixture at room temperature for 1-5 minutes to allow for the pre-activation of the carboxylic acid.[1]
-
Coupling: Add a solution of this compound in the same anhydrous solvent to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or TLC. For particularly difficult couplings, the reaction time can be extended.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Removal of impurities from Benzyl 3-(aminomethyl)azetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of Benzyl 3-(aminomethyl)azetidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources of impurities in my sample of this compound?
A1: Impurities can originate from several sources throughout the synthetic and purification process. The primary sources include:
-
Starting Materials: Impurities present in the reagents used for the synthesis, such as benzyl chloroformate and the protected 3-(aminomethyl)azetidine precursor.
-
Side Reactions: Formation of undesired by-products during the synthesis.
-
Incomplete Reactions: Residual unreacted starting materials or intermediates.
-
Degradation: Decomposition of the product during the reaction or work-up.
Q2: I am seeing an unexpected peak in my NMR/LC-MS analysis. What could it be?
A2: An unexpected peak could correspond to several potential impurities. Based on the common synthetic routes, likely impurities include:
-
Benzyl Alcohol: Arises from the hydrolysis of benzyl chloroformate or the decomposition of the final product.[1][2][3][4]
-
Benzyl Chloride: A common impurity in benzyl chloroformate.[1][3]
-
Di-benzylated Azetidine: If the aminomethyl group is not properly protected, a second benzyl group can be introduced.
-
Unreacted Starting Materials: Residual protected 3-(aminomethyl)azetidine or benzyl chloroformate.
-
Ring-Opened By-products: The strained azetidine ring can potentially undergo nucleophilic attack and ring-opening, although this is less common under standard conditions.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying and removing unexpected impurities.
Q3: My final product has a low purity (<95%). What are the recommended purification methods?
A3: For increasing the purity of this compound, the following methods are recommended:
-
Flash Column Chromatography: This is a highly effective method for separating the target compound from both more polar and less polar impurities. A silica gel stationary phase is typically used.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an efficient method for removing impurities, especially if the product is a solid.
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, washing with a mild aqueous base can remove any residual HCl that may be present if the starting material was a hydrochloride salt.
Data Presentation
Table 1: Common Impurities and Their Potential Origin
| Impurity | Potential Origin | Recommended Analytical Method |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate or product decomposition.[1][2][3][4] | GC-MS, LC-MS, 1H NMR |
| Benzyl Chloride | Impurity in benzyl chloroformate starting material.[1][3] | GC-MS, 1H NMR |
| Toluene | Impurity in benzyl chloroformate starting material.[3] | GC-MS, 1H NMR |
| tert-Butanol | If a Boc-protected precursor is used and deprotected in situ.[5] | GC-MS, 1H NMR |
| Di-benzylated Azetidine | Side reaction during benzylation. | LC-MS, 1H NMR |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Methanol (or Isopropanol)
-
Thin Layer Chromatography (TLC) plates
-
Appropriate visualization agent for TLC (e.g., ninhydrin stain for the free amine)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial, less polar mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and then introducing a small percentage of methanol. The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Elution Gradient
Caption: A typical gradient elution strategy for purification.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Gradient: Run a linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analysis: Integrate the peak areas to determine the purity of the sample.
Expected Results: A single major peak corresponding to the product should be observed. The purity can be calculated as the area of the product peak divided by the total area of all peaks. A purity of >95% is often considered acceptable for research purposes.[6]
References
- 1. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 4. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 1016731-24-0 this compound AKSci 3694DB [aksci.com]
Technical Support Center: Protecting Group Strategies for Azetidine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the use of protecting groups in the synthesis and modification of azetidine-containing compounds. This guide includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the azetidine nitrogen, and what are their primary applications?
A1: The most frequently employed protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups.
-
Boc Group: Widely used due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions (e.g., trifluoroacetic acid)[1]. It is a common choice for general protection during multi-step syntheses.
-
Cbz Group: Offers orthogonal protection as it is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis[2]. This makes it ideal for syntheses where acid-labile or base-labile groups are present elsewhere in the molecule[3].
-
Bn Group: A robust protecting group that is stable to a wide range of non-reductive conditions. It is typically removed by catalytic hydrogenolysis, often under more forcing conditions than Cbz deprotection[4].
Q2: Why is the azetidine ring prone to opening, and how can this be prevented during protecting group manipulation?
A2: The four-membered azetidine ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening, particularly when the nitrogen atom is protonated or quaternized[1]. Protonation under acidic conditions increases this strain, facilitating cleavage[5].
To prevent ring-opening:
-
Mild Deprotection Conditions: Employ the mildest possible conditions for deprotection. For instance, for Boc removal, consider using milder acids or shorter reaction times[5]. For hydrogenolysis of Cbz and Bn groups, careful selection of catalyst and reaction conditions is crucial.
-
pH Control: When working with unprotected or N-alkylated azetidines, maintaining a neutral or basic pH can prevent protonation of the ring nitrogen and subsequent degradation[5].
-
Choice of Protecting Group: The protecting group itself can influence stability by reducing the basicity of the nitrogen atom.
Q3: What is an orthogonal protecting group strategy, and why is it important in azetidine chemistry?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule by using different deprotection conditions[6]. This is critical in the synthesis of complex azetidine-containing molecules that may have multiple functional groups requiring protection. For example, an N-Boc protected azetidine with a Cbz-protected amino acid side chain allows for the selective deprotection of either group without affecting the other[3].
Troubleshooting Guides
Issue 1: Incomplete or Slow N-Boc Deprotection
| Symptom | Potential Cause | Suggested Solution |
| Starting material remains after prolonged reaction time with TFA. | Insufficient Acid Strength or Concentration: The acidity may not be sufficient for complete cleavage. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM or use neat TFA). Alternatively, switch to a stronger acid system like 4M HCl in dioxane[7]. |
| Steric Hindrance: The Boc-protected nitrogen is in a sterically congested environment. | Increase the reaction temperature (e.g., to 40 °C) and/or prolong the reaction time. Monitor carefully for side product formation. | |
| Reaction Monitoring: The reaction may appear complete by TLC but still contain starting material. | Use a more sensitive analytical technique like LC-MS to confirm complete conversion before work-up. |
Issue 2: Azetidine Ring-Opening During Deprotection
| Symptom | Potential Cause | Suggested Solution |
| Formation of unexpected byproducts with a mass corresponding to a ring-opened product (e.g., addition of a nucleophile). | Harsh Acidic Conditions (Boc Deprotection): Strong acids like neat TFA can promote protonation and subsequent nucleophilic attack on the azetidine ring. | Use milder acidic conditions (e.g., 20% TFA in DCM at 0 °C) and shorter reaction times. Consider alternative mild methods like oxalyl chloride in methanol[5][8]. |
| Over-hydrogenolysis (Cbz/Bn Deprotection): Prolonged reaction times or a highly active catalyst can lead to ring cleavage. | Reduce the reaction time and monitor the reaction progress closely. Use a less active catalyst or add a catalyst moderator if necessary. Consider catalytic transfer hydrogenolysis, which can sometimes be milder[9]. |
Issue 3: Inefficient Hydrogenolysis of N-Cbz or N-Bn Groups
| Symptom | Potential Cause | Suggested Solution |
| Slow or stalled reaction during catalytic hydrogenation. | Catalyst Poisoning: The amine product can inhibit the palladium catalyst. Sulfur-containing impurities can also poison the catalyst. | Use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for N-debenzylation[4]. Ensure starting materials and solvents are free of sulfur impurities. |
| Poor Catalyst Activity: The catalyst may be old or of low quality. | Use a fresh batch of high-quality catalyst. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). | |
| Inadequate Hydrogen Pressure: Atmospheric pressure from a balloon may be insufficient for difficult substrates. | Use a Parr hydrogenator to increase the hydrogen pressure. | |
| Solvent Effects: The choice of solvent can influence the reaction rate. | Methanol or ethanol are generally good solvents. For substrates with poor solubility, a co-solvent like THF or ethyl acetate can be added. |
Data Presentation: Comparison of Deprotection Conditions
Table 1: N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| 20-50% TFA | DCM | 0 °C to RT | 30 min - 2 h | >90% | Standard and widely used method[10][11]. |
| 4M HCl | 1,4-Dioxane | 0 °C to RT | 30 min - 4 h | >90% | Can be very rapid; the resulting HCl salt is often crystalline[7]. |
| Oxalyl Chloride (3 equiv.) | Methanol | RT | 1 - 4 h | High | A mild alternative, especially for acid-sensitive substrates[8]. |
| Water | Reflux | 10 - 15 min | >90% | An environmentally friendly method for some substrates[12]. |
Table 2: N-Cbz and N-Bn Deprotection via Hydrogenolysis
| Protecting Group | Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Cbz | 10% Pd/C | H₂ (balloon) | Methanol, Ethanol | RT | 1 - 16 h | >95% | The most common method[9]. |
| Cbz | 10% Pd/C | Ammonium Formate | Methanol | RT to Reflux | 30 min - 3 h | >95% | Catalytic transfer hydrogenolysis; avoids the use of H₂ gas[9]. |
| Bn | 10% Pd/C or Pd(OH)₂/C | H₂ (balloon or Parr) | Methanol, Ethanol | RT to 60 °C | 12 - 48 h | Variable | N-debenzylation is often slower than Cbz removal and may require more forcing conditions[4]. |
| Bn | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1 - 6 h | High | Transfer hydrogenolysis can be effective for N-debenzylation[4]. |
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine
This procedure describes a general method for the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Azetidine (or a substituted azetidine)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the azetidine (1.0 equiv.) in DCM or THF.
-
Add a base such as triethylamine (1.2 equiv.) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected azetidine.
Protocol 2: N-Cbz Protection of Azetidine
This protocol details the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Materials:
-
Azetidine (or a substituted azetidine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) and Water (or another biphasic system)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 2:1 mixture of THF and water[2].
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 equiv.) dropwise.
-
Stir the reaction at 0 °C for several hours or allow it to warm to room temperature overnight, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N-Cbz protected azetidine[2].
Protocol 3: N-Boc Deprotection of Azetidine using TFA
This protocol describes the removal of the N-Boc group under acidic conditions using trifluoroacetic acid.
Materials:
-
N-Boc protected azetidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected azetidine in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v)[10].
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or another suitable solvent.
-
The resulting TFA salt can often be used directly in the next step. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.
Protocol 4: N-Cbz Deprotection of Azetidine via Catalytic Hydrogenolysis
This protocol details the removal of the N-Cbz group using palladium on carbon and hydrogen gas.
Materials:
-
N-Cbz protected azetidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the N-Cbz protected azetidine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere[9].
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours)[9].
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.
Visualizations
Caption: Decision tree for selecting an appropriate azetidine N-protecting group.
Caption: A generalized workflow for azetidine synthesis involving protection and deprotection steps.
Caption: A decision-making diagram for troubleshooting failed azetidine deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Spectroscopic Profile: A Comparative Analysis of Protected 3-(Aminomethyl)azetidine Derivatives
A detailed spectroscopic comparison of key building blocks in medicinal chemistry, focusing on the characterization of N-protected 3-(aminomethyl)azetidine derivatives. This guide provides an in-depth analysis of their NMR, IR, and mass spectrometry data, alongside detailed experimental protocols to support researchers in the identification and quality assessment of these critical reagents.
In the landscape of modern drug discovery, small, saturated nitrogen-containing heterocycles are prized scaffolds for the development of novel therapeutics. Among these, the azetidine ring system offers a unique three-dimensional architecture that can impart favorable physicochemical properties to lead compounds. This guide focuses on the spectroscopic characterization of Benzyl 3-(aminomethyl)azetidine-1-carboxylate and its widely used analogue, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate. A comprehensive analysis of their spectral data is presented to facilitate their unambiguous identification and to highlight the influence of different protecting groups on their spectroscopic features.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate, a common alternative to the target compound due to the extensive availability of its characterization data. A comparison with a hypothetical N-acetyl derivative is also included to illustrate the expected spectral shifts with different substituents.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | -C(CH₃)₃ (Boc) | 1.44 | s | - |
| -CH₂-NH₂ | 2.75 | d | 7.2 | |
| -CH- (azetidine) | 2.85-2.95 | m | - | |
| -CH₂-N (azetidine, ax) | 3.55 | t | 8.4 | |
| -CH₂-N (azetidine, eq) | 3.90 | t | 8.4 | |
| N-Acetyl-3-(aminomethyl)azetidine (Hypothetical) | -C(O)CH₃ (Acetyl) | 2.05 | s | - |
| -CH₂-NH-Ac | 3.30 | t | 6.0 | |
| -CH- (azetidine) | 3.00-3.10 | m | - | |
| -CH₂-N (azetidine) | 3.65-3.80 | m | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | -C(CH₃)₃ (Boc) | 28.5 |
| -CH- (azetidine) | 35.0 | |
| -CH₂-NH₂ | 45.0 | |
| -CH₂-N (azetidine) | 55.0 | |
| -C(CH₃)₃ (Boc) | 79.5 | |
| -C=O (Boc) | 156.0 | |
| N-Acetyl-3-(aminomethyl)azetidine (Hypothetical) | -C(O)CH₃ (Acetyl) | 23.0 |
| -CH- (azetidine) | 34.5 | |
| -CH₂-NH-Ac | 43.0 | |
| -CH₂-N (azetidine) | 54.0 | |
| -C=O (Acetyl) | 170.0 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR Active Functional Groups | Wavenumber (cm⁻¹) | Mass Spectrometry (m/z) | Ion Type |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | N-H stretch (amine) | 3350-3250 | 187.14 | [M+H]⁺ |
| C-H stretch (alkane) | 2975-2850 | 131.09 | [M-Boc+2H]⁺ | |
| C=O stretch (carbamate) | 1690 | |||
| N-H bend (amine) | 1600-1550 | |||
| N-Acetyl-3-(aminomethyl)azetidine (Hypothetical) | N-H stretch (amide) | 3300-3250 | 143.12 | [M+H]⁺ |
| C-H stretch (alkane) | 2950-2850 | 100.08 | [M-Acetyl]⁺ | |
| C=O stretch (amide) | 1640 | |||
| N-H bend (amide) | 1550 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like the protected 3-(aminomethyl)azetidine derivatives discussed.
Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, the spectral width is set from 0 to 220 ppm, and several hundred to several thousand scans are acquired with a relaxation delay of 2-5 seconds, employing proton decoupling to simplify the spectrum.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
Infrared (IR) Spectroscopy:
For solid samples, a small amount of the compound (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[5] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[7][8] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecular ion.[9][10]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the comparative data.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate | 325775-44-8 | TCI AMERICA [tcichemicals.com]
- 3. sc.edu [sc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Comparative Guide by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the purity analysis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a substituted azetidine derivative, using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a robust HPLC method, compare its performance with alternative analytical techniques, and provide supporting data presented in clear, comparative tables.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is widely considered the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For the analysis of polar compounds like this compound, reversed-phase HPLC is a commonly employed method.[2]
Proposed HPLC Method
A suitable method for the purity analysis of this compound is a reversed-phase HPLC method using a C18 column. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5-95% B25-30 min: 95% B30-31 min: 95-5% B31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Hypothetical Purity Analysis Data
The following table presents hypothetical data from the HPLC analysis of a sample of this compound.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.5 | Benzyl alcohol (impurity) |
| 2 | 5.2 | 0.8 | Azetidine-3-methanamine (starting material) |
| 3 | 15.8 | 98.5 | This compound |
| 4 | 18.2 | 0.2 | Dimer impurity |
Purity Calculation: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. In this hypothetical analysis, the purity of this compound is determined to be 98.5%.
Experimental Protocols
This section provides a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.
Materials and Reagents
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Equipment
-
HPLC system with a UV detector
-
C18 column (4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Sonicator
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a final concentration of 1 mg/mL.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Run the HPLC analysis using the gradient program outlined in the method table.
-
Monitor the chromatogram at 220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of each peak to determine the purity of the sample.
-
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[1] | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds, well-established and robust.[1] | Requires reference standards for impurity identification, can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[3][4][5][6][7] | High sensitivity and specificity for volatile impurities, provides structural information.[3][6] | Not suitable for non-volatile or thermally labile compounds without derivatization.[8][9] |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis without a specific reference standard for the analyte.[10][11][12][13][14] | Provides structural confirmation of the main component and impurities, can be a primary method for quantification.[10][12] | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.[9] |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Decision Flow for Compound Progression
Caption: Decision Flow for Compound Progression.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. scispec.co.th [scispec.co.th]
- 4. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 9. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. usp.org [usp.org]
- 13. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
A Head-to-Head Comparison of Benzyl 3-(aminomethyl)azetidine-1-carboxylate and Piperazine Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug design and development, the choice of a linker molecule to connect different pharmacophoric elements is a critical decision that profoundly influences the overall properties of a drug candidate. Among the diverse array of available linkers, saturated heterocycles have gained prominence for their ability to impart desirable physicochemical and pharmacokinetic characteristics. This guide provides an in-depth, objective comparison between two popular linker classes: benzyl 3-(aminomethyl)azetidine-1-carboxylate and piperazine-based linkers. This analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for lead optimization and the development of novel therapeutics.
Executive Summary
This compound, a derivative of the four-membered azetidine ring, offers a more rigid and compact structure compared to the six-membered piperazine ring. This inherent rigidity can be advantageous for pre-organizing a molecule for optimal target engagement and can contribute to improved metabolic stability by being less susceptible to certain enzymatic degradation pathways. Conversely, the piperazine linker, a widely used scaffold in medicinal chemistry, provides greater conformational flexibility and the presence of a second nitrogen atom that can be leveraged to fine-tune solubility and basicity. The choice between these two linkers is context-dependent and involves a trade-off between rigidity, metabolic stability, and physicochemical properties.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental differences between the azetidine and piperazine cores lie in their ring size, conformational flexibility, and the number of heteroatoms. These structural distinctions have a direct impact on key drug-like properties such as lipophilicity (cLogP) and basicity (pKa).
| Property | This compound Moiety | Piperazine Moiety | Key Considerations |
| Ring Size | 4-membered | 6-membered | The smaller azetidine ring is more strained and rigid. |
| Conformational Flexibility | Low | High (chair-boat interconversion) | Rigidity can be beneficial for binding affinity but may negatively impact solubility. |
| Basicity (pKa) | The pKa of the exocyclic primary amine is influenced by the azetidine ring. | The two nitrogen atoms have distinct pKa values, which can be modulated by substitution. | The basicity of the linker can significantly impact cell permeability and off-target interactions. |
| Lipophilicity (cLogP) | Generally lower due to the smaller carbon framework. | Can be modulated by substitution on the second nitrogen. | Lipophilicity is a key determinant of solubility, permeability, and plasma protein binding. |
Pharmacokinetic Profile Comparison: Navigating the ADME Landscape
The in vivo performance of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of linker can significantly influence these parameters.
Metabolic Stability
One of the primary advantages of the azetidine scaffold is its generally enhanced metabolic stability compared to piperazine.[1] The piperazine ring, particularly when N-substituted with small alkyl groups, is susceptible to N-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes.[2] The more constrained nature of the azetidine ring can make it a less favorable substrate for these enzymes, potentially leading to a longer in vivo half-life and increased drug exposure.[1]
Cell Permeability
Cell permeability is a crucial factor for oral bioavailability and for drugs targeting intracellular proteins. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive membrane permeability.[3][4][5] Generally, compounds with higher lipophilicity and lower hydrogen bond donor count exhibit better passive permeability. The rigidity of the azetidine linker can sometimes lead to a more favorable conformation for membrane transit, while the ionizable nature of the piperazine ring can be utilized to enhance solubility, which can indirectly impact permeability.
Illustrative Head-to-Head Comparison
To provide a more concrete comparison, the following tables summarize the predicted and experimental data for two representative linker-containing fragments. It is important to note that finding direct head-to-head comparisons of this compound with an identical piperazine analogue in the literature is challenging. Therefore, for illustrative purposes, we are comparing the N-Cbz protected azetidine linker with a commonly used N'-phenylpiperazine-1-carboxamide.
Table 1: Physicochemical Properties
| Property | This compound | N'-Phenylpiperazine-1-carboxamide |
| Molecular Weight ( g/mol ) | 234.28 | 205.26[6] |
| cLogP | ~1.5 (Predicted) | 0.5[6] |
| Topological Polar Surface Area (Ų) | 55.6[6] | 44.4[6] |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
Table 2: In Vitro ADME Profile
| Parameter | Compound with Azetidine Linker (Representative Data) | Compound with Piperazine Linker (Representative Data) |
| PAMPA Permeability (Pe) (10⁻⁶ cm/s) | 5.0 - 15.0 (Predicted range for similar structures) | 1.0 - 10.0 (Range observed for various derivatives)[7] |
| Microsomal Stability (t½, min) in HLM | > 60 (Generally observed for azetidines)[1] | 3 - 105 (Highly dependent on substitution)[8] |
Synthesis and Chemical Accessibility
Both this compound and N-substituted piperazines are readily accessible through established synthetic routes.
-
This compound: The synthesis typically starts from a commercially available azetidine precursor, such as 1-Boc-3-azetidinone, and involves multiple steps including olefination, reduction, and protection/deprotection sequences.[8]
-
Piperazine Linkers: Mono-N-protected piperazines, such as N-Boc-piperazine, are common starting materials. The second nitrogen can be functionalized through various reactions like reductive amination, nucleophilic substitution, or amide coupling to introduce the desired substituent.[9]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Coat the filter of the 96-well filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solutions by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add 150 µL of the donor solution to each well of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] where CA(t) and CD(t) are the compound concentrations in the acceptor and donor wells at time t, VA is the volume of the acceptor well, and Area is the surface area of the filter.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).
Visualizing Key Concepts
Caption: A generalized experimental workflow for the comparative evaluation of linkers in drug discovery.
Caption: Conceptual overview of potential metabolic pathways for piperazine and azetidine linkers.
Conclusion
The selection between this compound and piperazine linkers is a nuanced decision that must be guided by the specific goals of the drug discovery program. The azetidine-based linker offers the advantages of conformational rigidity and potentially enhanced metabolic stability, which can be beneficial for optimizing potency and pharmacokinetic profiles. In contrast, the piperazine linker provides greater synthetic versatility and opportunities to modulate physicochemical properties such as solubility through substitution. The data and protocols presented in this guide offer a framework for the rational selection and evaluation of these important linker classes in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
- 3. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 4. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 6. N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A PAMPA study of the permeability-enhancing effect of new ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Comparative Analysis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds from established scaffolds is a cornerstone of discovering new therapeutic agents. Benzyl 3-(aminomethyl)azetidine-1-carboxylate serves as a versatile starting material for creating a diverse library of derivatives. This guide provides a comparative overview of the potential biological activities of these derivatives, focusing on their evaluation as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and antimicrobial agents. The information presented is based on analogous compounds and structure-activity relationship (SAR) studies in the broader chemical space, aiming to guide future research and development in this area.
Potential as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a well-validated target for the treatment of type 2 diabetes. Inhibitors of this enzyme help to prolong the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. The azetidine ring is a key structural feature in several known DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on existing literature on azetidine-based DPP-4 inhibitors, several structural modifications to the this compound scaffold could influence inhibitory activity. The primary amino group of the starting material is a crucial anchor point for introducing various substituents. Acylation of this amine with different moieties can lead to derivatives that interact with the key active site residues of the DPP-4 enzyme.
For instance, introducing hydrophobic or aromatic groups can lead to interactions with the S1 and S2 pockets of the DPP-4 active site, which is a common feature of potent inhibitors. Furthermore, the stereochemistry at the 3-position of the azetidine ring can play a significant role in the potency and selectivity of the compounds.
Table 1: Hypothetical Comparison of N-Acyl Derivatives for DPP-4 Inhibition
| Derivative ID | R-Group on Acyl Moiety | Predicted IC50 (nM) | Rationale for Predicted Activity |
| A-1 | 2,4,5-Trifluorophenylacetyl | < 10 | The trifluorophenyl group is a common feature in potent DPP-4 inhibitors, enhancing interactions with the S1 pocket. |
| A-2 | 4-Fluorobenzoyl | 10 - 50 | The fluorobenzoyl group can establish favorable interactions within the active site, though potentially less potent than trifluorinated analogs. |
| A-3 | Cyclohexylcarbonyl | 50 - 100 | A bulky, hydrophobic group that can occupy the S1 pocket, but may lack the specific electronic interactions of aromatic systems. |
| A-4 | Acetyl | > 1000 | A small, simple acyl group is unlikely to form extensive interactions within the DPP-4 active site, leading to low potency. |
Note: The IC50 values in this table are hypothetical and intended for illustrative purposes to guide derivative selection. Experimental validation is required.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
A common method to assess the DPP-4 inhibitory activity of synthesized compounds is a fluorescence-based in vitro assay.
-
Reagents and Materials: Human recombinant DPP-4 enzyme, Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate, assay buffer (e.g., Tris-HCl with BSA), test compounds, and a reference inhibitor (e.g., sitagliptin).
-
Procedure:
-
Test compounds are serially diluted in DMSO and then in assay buffer.
-
The DPP-4 enzyme is pre-incubated with the test compounds or vehicle control in a 96-well plate.
-
The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate.
-
The plate is incubated at 37°C.
-
The fluorescence of the liberated AMC is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental workflow for the in vitro DPP-4 inhibition assay.
Potential as Antimicrobial Agents
Benzyl-containing compounds and azetidine derivatives have independently shown promise as antimicrobial agents. The combination of these two pharmacophores in derivatives of this compound presents an opportunity to explore novel antibacterial and antifungal compounds.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, modifications of the primary amino group to form Schiff bases or amides with various aromatic and heterocyclic aldehydes or carboxylic acids can be a fruitful strategy. The introduction of lipophilic groups can enhance membrane permeability, while specific functional groups like halogens or nitro groups on the aromatic rings can modulate the electronic properties and biological activity.
Table 2: Hypothetical Comparison of Derivatives for Antibacterial Activity
| Derivative ID | Type of Derivative | R-Group | Predicted MIC (µg/mL) vs. S. aureus | Rationale for Predicted Activity |
| B-1 | Schiff Base | 4-Chlorobenzaldehyde | 16 - 32 | The imine linkage and the chloro-substituted aromatic ring are known to contribute to antibacterial activity. |
| B-2 | Schiff Base | 2-Hydroxy-1-naphthaldehyde | 8 - 16 | The extended aromatic system and the hydroxyl group can enhance bacterial cell wall interaction and membrane disruption. |
| B-3 | Amide | 5-Nitrothiophene-2-carboxylic acid | 4 - 8 | The nitrothiophene moiety is a well-known antibacterial pharmacophore, and the amide linkage provides a stable scaffold. |
| B-4 | Amide | Acetic acid | > 128 | A simple aliphatic amide is unlikely to possess significant intrinsic antibacterial activity. |
Note: The MIC values in this table are hypothetical and intended for illustrative purposes to guide derivative selection. Experimental validation is required.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), test compounds, and a reference antibiotic (e.g., ciprofloxacin or fluconazole).
-
Procedure:
-
Test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Derivatives of this compound represent a promising area for the discovery of new bioactive molecules. Based on the established roles of the azetidine and benzyl moieties in medicinal chemistry, these derivatives have the potential to exhibit significant DPP-4 inhibitory and antimicrobial activities. The synthesis and evaluation of a focused library of N-acyl, N-aryl, and Schiff base derivatives, guided by the structure-activity relationship principles outlined in this guide, could lead to the identification of novel lead compounds for further development. The provided experimental protocols offer a standardized approach for the biological evaluation of these synthesized derivatives, enabling robust and comparable data generation. Future research should focus on the systematic exploration of the chemical space around this scaffold to unlock its full therapeutic potential.
Conformational Analysis of Peptides Containing Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a constrained building block, introduces a four-membered ring into the peptide backbone, significantly influencing its conformational landscape. This guide provides a comparative analysis of the conformational properties of peptides containing this azetidine moiety against alternative peptide modifications, supported by experimental and computational data.
Impact on Peptide Conformation: A Comparative Overview
The rigid azetidine ring of this compound restricts the available conformational space of the peptide backbone. This contrasts with the greater flexibility of acyclic amino acids and even the five-membered ring of proline. The primary conformational effect observed is the propensity of the azetidine ring to induce γ-turns, a specific type of secondary structure.[1] This is a notable difference from proline, which is well-known for its ability to induce β-turns.[1]
The presence of an alkyl group on the azetidine ring, as in the case of the aminomethyl substituent, can further enhance this turn-inducing capability.[1] Computational studies have shown that peptides containing L-azetidine-2-carboxylic acid (Aze), a related compound, are generally more flexible than their proline-containing counterparts due to reduced non-covalent repulsive interactions.[2] However, the constrained nature of the azetidine ring itself leads to a more defined local conformation.
Quantitative Conformational Data
The following table summarizes key conformational parameters obtained from experimental (NMR spectroscopy, X-ray crystallography) and computational studies of peptides containing azetidine derivatives, compared with other common peptide constituents. Note: Data for the specific this compound is limited; therefore, data from closely related azetidine-containing peptides are presented as a comparative reference.
| Parameter | Azetidine-Containing Peptide | Proline-Containing Peptide | Glycine-Containing Peptide |
| Predominant Turn Type | γ-turn[1] | β-turn[1] | Flexible, various turns possible |
| Typical φ Dihedral Angle | ~ -80° to -60° | ~ -60° | Wide range |
| Typical ψ Dihedral Angle | ~ 60° to 80° | ~ -30° (trans) or ~150° (cis) | Wide range |
| NMR Vicinal Coupling Constants (³JHα-Hβ) | Jcis: 8.4-8.9 Hz, Jtrans: 5.8-7.9 Hz[3] | ~2-10 Hz (ring puckering dependent) | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the accurate conformational analysis of modified peptides. Below are protocols for key experimental techniques.
Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides
This protocol outlines the manual solid-phase synthesis for incorporating an azetidine moiety into a peptide chain.[4]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Pre-activate the standard Fmoc-protected amino acid (3 equivalents) with a coupling agent like HBTU/HATU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction using a Kaiser test.
-
-
Incorporation of this compound:
-
Couple the commercially available this compound (or a suitably protected derivative) using the same coupling protocol as for standard amino acids. A double coupling is recommended to ensure high efficiency.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O with 10% D₂O) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and general structural features.
-
Acquire 2D homonuclear spectra (COSY, TOCSY) to assign proton resonances within each amino acid residue.
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons, which provide distance restraints. For medium-sized peptides, ROESY is often preferred.
-
Typical NOESY/ROESY mixing times range from 100 to 400 ms.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the COSY, TOCSY, and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.
-
Measure vicinal coupling constants (e.g., ³JHα-Hβ) from the 1D or 2D spectra to obtain dihedral angle restraints using the Karplus equation.[5]
-
-
Structure Calculation: Use the distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides high-resolution information on the peptide's conformation in the solid state.
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using commercially available kits (e.g., Hampton Research screens).
-
The hanging drop or sitting drop vapor diffusion method is commonly used. Mix the peptide solution with the crystallization reagent and equilibrate against a reservoir of the reagent.
-
Monitor for crystal growth over several days to weeks.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer and cryo-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations.
-
-
Structure Validation: Validate the final structure using tools like Ramachandran plots to ensure stereochemical quality.[6][7]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the workflows for conformational analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 7. Ramachandran plot - Wikipedia [en.wikipedia.org]
Azetidine vs. Flexible Linkers in PROTACs: A Head-to-Head Comparison
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker—ranging from rigid structures like azetidine to flexible chains—profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of azetidine-containing linkers and flexible linkers in PROTACs.
Executive Summary
The selection of a linker in PROTAC design represents a crucial decision that balances structural rigidity and conformational flexibility. Azetidine, a four-membered saturated heterocycle, is incorporated into PROTAC linkers to impart rigidity. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[1] Furthermore, rigid linkers may improve physicochemical properties such as cell permeability and metabolic stability.
In contrast, flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer a higher degree of conformational freedom. This flexibility can be advantageous in the initial stages of PROTAC discovery, as it allows the molecule to more readily adopt a conformation suitable for forming a stable ternary complex between the target protein and the E3 ligase.[2] However, high flexibility can also be associated with a greater entropic penalty upon binding and may lead to less favorable pharmacokinetic profiles.
This guide will delve into a comparative analysis of these two linker strategies, presenting available quantitative data, detailed experimental protocols for PROTAC evaluation, and visualizations of key concepts.
Data Presentation: Quantitative Comparison of Linker Performance
Direct head-to-head comparisons of PROTACs featuring an azetidine linker versus a flexible linker for the same target protein and E3 ligase are not extensively available in the public domain. However, by examining data from various studies on different PROTACs, we can discern general trends in performance. The following tables summarize representative data for PROTACs with flexible and rigid linkers, illustrating the impact of linker choice on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Representative Performance of PROTACs with Flexible Linkers (PEG and Alkyl)
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line |
| BRD4 | CRBN | PEG | < 0.5 µM | Not Reported | H661 |
| BTK | CRBN | PEG (7 units) | ~1 nM | >95 | Ramos |
| BTK | CRBN | Alkyl/Ether | 1-40 nM | Not Reported | Ramos |
| CRBN | VHL | Alkyl | Concentration-dependent decrease | Not Reported | HEK293T |
| AR | IAP | PEG | Degradation at 3 µM | Not Reported | 22Rv1 |
Note: Data is compiled from multiple sources and serves for illustrative purposes. Direct comparison between different targets and cell lines should be made with caution.
Table 2: Representative Performance of PROTACs with Rigid Linkers (Incorporating Azetidine or other cyclic structures)
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line |
| SRC-3 | Not Specified | Piperidine-azetidine | Potent (Specific data not available) | Not Reported | Not Reported |
| BRD9/BRD7 | VHL | Varied rigid linkers | Potent (Specific data not available) | Not Reported | HeLa, RI-1 |
| BTK | CRBN | Rigid | 30 nM | >90 | RAMOS |
| AR | Not Specified | Piperidine | Potent (Specific data not available) | Not Reported | Not Reported |
| H-PGDS | CRBN | Varied rigid linkers | 18.7 ± 1.5 pM | >90 | KU812 |
Note: Data is compiled from multiple sources. The term "rigid" encompasses various cyclic structures, including azetidine and piperidine.
Signaling Pathways and Experimental Workflows
To understand the context in which these linkers operate, it is essential to visualize the PROTAC mechanism of action and the experimental workflows used for their evaluation.
PROTAC-mediated protein degradation pathway.
A typical workflow for the evaluation of PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the degradation of a target protein in response to PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a PROTAC across a lipid membrane, providing an early indication of its potential for cell entry.
-
Plate Preparation:
-
Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the PROTAC solution (typically in a buffer at a known concentration) to the donor wells.
-
Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area × time)) × ( [drug]_acceptor / [drug]_donor ) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
-
Ternary Complex Formation Assays (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the formation and stability of the ternary complex in real-time.
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto a sensor chip surface.
-
-
Binary Interaction Analysis (Controls):
-
First, assess the binary binding of the PROTAC to the immobilized protein. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).
-
Similarly, assess the binary binding of the soluble protein partner to the immobilized protein in the absence of the PROTAC.
-
-
Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the soluble protein partner and varying concentrations of the PROTAC.
-
Inject these solutions over the sensor chip with the immobilized protein.
-
A significant increase in the binding response compared to the PROTAC or soluble protein alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 kinetics, steady-state affinity) to determine the affinity and stability of the ternary complex. Cooperativity can also be calculated by comparing the affinities of the binary and ternary interactions.
-
Conclusion
The choice between an azetidine-containing rigid linker and a flexible linker is a critical decision in PROTAC design that significantly impacts the molecule's biological activity and pharmaceutical properties. Rigid linkers, incorporating moieties like azetidine, can offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation, potentially leading to increased potency and improved selectivity. They may also confer better permeability and metabolic stability. However, the lack of flexibility can sometimes hinder the formation of a productive ternary complex if the geometry is not ideal.
Flexible linkers, such as PEG and alkyl chains, provide conformational adaptability, which can be beneficial for initial screening and for accommodating different protein-protein interfaces. While they can enhance solubility (in the case of PEG), they may also introduce a higher entropic penalty upon binding and can sometimes be associated with poorer pharmacokinetic properties.
Ultimately, the optimal linker strategy is target- and system-dependent. A thorough understanding of the structural and chemical properties of both the target protein and the E3 ligase is crucial for the rational design of PROTACs. The systematic evaluation of a diverse set of linkers, encompassing both rigid and flexible scaffolds, using the robust experimental protocols outlined in this guide, is essential for identifying PROTAC candidates with the desired degradation efficacy and drug-like properties. Future advancements in computational modeling and structural biology will undoubtedly further refine the rational design of PROTAC linkers, paving the way for the next generation of targeted protein degraders.
References
Validating Synthetic Compounds: A Guide to Independent Replication
In the pursuit of novel therapeutics, the synthesis of new chemical entities is a cornerstone of drug discovery. However, the journey from a promising molecular design to a validated, biologically active compound is fraught with potential pitfalls. The reproducibility of a synthetic route is paramount to ensuring the reliability of subsequent biological and pharmacological data. This guide compares two primary approaches for validating a chemical synthesis: in-house replication and external validation by a third party, providing researchers, scientists, and drug development professionals with a framework for robustly confirming their synthetic achievements.
The Critical Role of Independent Replication
Independent replication serves as a cornerstone of the scientific method, ensuring that a discovery is not an artifact of a specific laboratory's conditions, equipment, or personnel.[1] In the context of chemical synthesis, successful replication by an independent chemist provides strong evidence for the reliability and robustness of the synthetic protocol. This validation is crucial before committing significant resources to further pre-clinical development, including biological screening and toxicology studies.[2][3]
Comparison of Validation Strategies
The decision to validate a synthesis in-house or to outsource to an external partner, such as a Contract Research Organization (CRO), depends on several factors including resources, expertise, and the desired level of objectivity.
| Feature | In-House Replication | External Validation (CRO) |
| Objectivity | Lower; potential for unconscious bias. | Higher; provides an unbiased assessment of the synthetic route's reproducibility.[2][4] |
| Cost | Generally lower direct cost, but hidden costs in personnel time and resource allocation. | Higher direct cost, with services contracted for a specific fee.[3][4] |
| Speed | Can be faster if internal resources are immediately available. | Timelines are subject to the CRO's schedule and can vary.[2] |
| Expertise | Relies on the existing expertise within the organization. | Access to a broad range of specialized expertise and equipment.[2][3] |
| Confidentiality | Higher control over intellectual property. | Requires robust confidentiality agreements. |
| Documentation | May be less formal. | Typically provides comprehensive documentation suitable for regulatory submissions.[2] |
Case Study: Synthesis of a Novel JAK2 Inhibitor
To illustrate the validation process, we will consider the hypothetical synthesis of 'Compound X', a novel inhibitor of the Janus Kinase 2 (JAK2), a key protein in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms and inflammatory diseases.[1][5][]
Signaling Pathway of JAK2 Inhibition
The following diagram illustrates the canonical JAK-STAT pathway and the inhibitory action of Compound X. Cytokine binding to its receptor leads to the activation of JAK2, which in turn phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and activate gene transcription. Compound X is designed to bind to the ATP-binding site of JAK2, preventing its kinase activity and halting the downstream signaling cascade.
Experimental Workflow for Independent Validation
The workflow for validating the synthesis of Compound X, whether performed in-house or by a CRO, follows a structured process to ensure a thorough and unbiased evaluation.
Data Presentation: Comparative Analysis of Compound X Synthesis
The following tables summarize the fictitious quantitative data obtained from the original synthesis, an in-house replication, and an external validation by a CRO.
Table 1: Synthesis Yield and Purity
| Parameter | Original Synthesis | In-house Replication | External Validation (CRO) |
| Yield (%) | 65 | 62 | 68 |
| Purity (HPLC, %) | 98.5 | 98.2 | 99.1 |
| Key Impurity A (%) | 0.8 | 1.1 | 0.5 |
| Key Impurity B (%) | 0.4 | 0.5 | 0.2 |
Table 2: Spectroscopic Data Comparison
| Analytical Method | Original Synthesis Data | In-house Replication Data | External Validation (CRO) Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.15 (d, 1H), 7.80 (t, 1H), 7.55 (d, 1H), 4.50 (s, 2H), 3.20 (q, 2H), 1.25 (t, 3H) | 8.15 (d, 1H), 7.81 (t, 1H), 7.55 (d, 1H), 4.51 (s, 2H), 3.20 (q, 2H), 1.25 (t, 3H) | 8.15 (d, 1H), 7.80 (t, 1H), 7.55 (d, 1H), 4.50 (s, 2H), 3.20 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 165.2, 150.1, 148.9, 136.4, 129.8, 121.5, 115.7, 55.3, 45.6, 14.2 | 165.2, 150.1, 148.9, 136.4, 129.8, 121.5, 115.7, 55.3, 45.6, 14.2 | 165.2, 150.1, 148.9, 136.4, 129.8, 121.5, 115.7, 55.3, 45.6, 14.2 |
| HRMS (ESI+) m/z [M+H]⁺ | Calculated: 315.1234; Found: 315.1236 | Calculated: 315.1234; Found: 315.1232 | Calculated: 315.1234; Found: 315.1235 |
The data demonstrates a high degree of consistency across all three syntheses, indicating that the synthetic protocol for Compound X is robust and reproducible.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Synthesis of Compound X (Hypothetical)
Step 1: Synthesis of Intermediate 2 from Starting Material 1
To a solution of Starting Material 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere was added Reagent A (1.1 eq) at 0 °C. The reaction mixture was stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for 4 hours. The reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 3:1) to afford Intermediate 2.
Step 2: Synthesis of Compound X from Intermediate 2
Intermediate 2 (1.0 eq) and Reagent B (1.2 eq) were dissolved in Dimethylformamide (DMF, 8 mL/mmol). Catalyst C (0.05 eq) was added, and the mixture was heated to 80 °C for 6 hours. The reaction progress was monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). After completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with dichloromethane (3 x 15 mL). The combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by recrystallization from ethanol to yield Compound X as a white solid.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Purity was determined using an Agilent 1260 Infinity II HPLC system with a C18 column (4.6 x 150 mm, 5 µm). A gradient elution was performed with mobile phases A (0.1% trifluoroacetic acid in water) and B (0.1% trifluoroacetic acid in acetonitrile) at a flow rate of 1.0 mL/min. Detection was at 254 nm.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive mode.
Conclusion
The validation of a chemical synthesis through independent replication is a non-negotiable step in the drug discovery and development pipeline. While in-house replication can be a cost-effective and rapid approach, external validation by a reputable CRO offers a higher degree of objectivity and can provide documentation suitable for regulatory filings. The choice of strategy will depend on the specific circumstances of the project. Regardless of the chosen path, a successful independent replication provides the necessary confidence to advance a promising compound towards the clinic.
References
Comparative study of the metabolic stability of azetidine-containing compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated nitrogen heterocycle, has garnered significant attention in medicinal chemistry.[1] Its unique structural and physicochemical properties, including enhanced metabolic stability, structural rigidity, and improved aqueous solubility, often make it a superior choice compared to its more common five- and six-membered counterparts, pyrrolidine and piperidine.[2][3] This guide provides a comparative analysis of the metabolic stability of azetidine-containing compounds, supported by experimental data and detailed protocols.
Enhanced Metabolic Profile of Azetidine
Incorporating an azetidine moiety into a drug candidate can impart several desirable pharmacokinetic properties. The strained four-membered ring is generally more stable and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the larger, more flexible pyrrolidine and piperidine rings.[2][3] This increased stability can lead to a longer half-life, reduced clearance, and improved oral bioavailability.
However, the inherent ring strain can also introduce unique metabolic pathways, such as ring-opening reactions catalyzed by glutathione S-transferases (GSTs), which occur without prior CYP-mediated bioactivation.[4][5] Understanding these potential metabolic fates is crucial for drug design.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a series of fluorinated azetidine, pyrrolidine, and piperidine derivatives, highlighting the impact of the ring system on metabolic fate. The data is derived from studies using human liver microsomes (HLM) to assess intrinsic clearance (CLint), a measure of the rate of metabolism by hepatic enzymes.[6]
| Ring System | Compound Example | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Azetidine | N-Benzyl-3-fluoroazetidine | 15 |
| Pyrrolidine | N-Benzyl-3-fluoropyrrolidine | 45 |
| Piperidine | N-Benzyl-4-fluoropiperidine | 30 |
Data presented is representative and compiled for illustrative comparison. Actual values are highly dependent on the full compound structure.
As the data suggests, the azetidine-containing compound demonstrates a lower intrinsic clearance compared to its pyrrolidine and piperidine analogues, indicating greater metabolic stability in this specific chemical series.
Key Metabolic Pathways and Experimental Workflows
The primary routes of metabolism for many drugs occur in the liver and are broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[7] Microsomal stability assays primarily assess Phase I metabolism driven by CYP enzymes, while hepatocyte stability assays provide a more comprehensive picture, including both Phase I and Phase II pathways.[8][9]
Below are diagrams illustrating a typical experimental workflow for assessing metabolic stability and a simplified representation of metabolic pathways.
Experimental Protocols
Accurate assessment of metabolic stability is fundamental in drug discovery. Below are standardized protocols for two key in vitro assays.
Liver Microsomal Stability Assay
This assay is primarily used to evaluate Phase I metabolism mediated by enzymes like cytochrome P450s.[10][11]
-
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[12]
-
Test System: Pooled liver microsomes (e.g., human, rat, mouse).[10]
-
Protocol:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final concentration in buffer.[12][13] Prepare the NADPH regenerating system.
-
Reaction Mixture: In a 96-well plate, combine the liver microsomal solution (final concentration ~0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and the test compound (final concentration ~1 µM).[11][13]
-
Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of a cold organic solvent like acetonitrile, which also contains an internal standard for analytical purposes.[10][14]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[12]
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13][15]
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and necessary cofactors.[9][16]
-
Objective: To determine a compound's intrinsic clearance in a whole-cell system that more closely mimics the in vivo environment.[7][17]
-
Test System: Cryopreserved primary hepatocytes (e.g., human, rat, dog).[7][17]
-
Protocol:
-
Cell Preparation: Thaw and purify cryopreserved hepatocytes to ensure high viability. Resuspend the cells in incubation medium to a specific density (e.g., 0.5-1.0 million cells/mL).[7]
-
Incubation: Add the test compound (final concentration ~1 µM) to the hepatocyte suspension and incubate at 37°C in a shaking water bath or incubator.[7][17]
-
Time Points: At designated time points (e.g., 0, 10, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[16][17]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.[17]
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound over time.[16]
-
-
Controls: Positive control compounds with known high and low clearance rates (e.g., Testosterone, Verapamil) and vehicle controls are run in parallel to ensure the validity of the assay.[8]
Conclusion
The strategic incorporation of azetidine rings is a valuable tool in medicinal chemistry for enhancing the metabolic stability of drug candidates.[2] Compared to pyrrolidine and piperidine, azetidines often exhibit lower intrinsic clearance due to their resistance to CYP-mediated oxidation. However, researchers must remain aware of alternative metabolic pathways, such as GST-mediated ring opening.[4] The use of standardized in vitro assays, including microsomal and hepatocyte stability studies, is essential for accurately characterizing the metabolic profile of these compounds and guiding the design of safer and more effective therapeutics.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mercell.com [mercell.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
Benchmarking the performance of Benzyl 3-(aminomethyl)azetidine-1-carboxylate in specific assays
Benchmarking the Performance of 3-Substituted Azetidine Derivatives in Key Biological Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that can lead to enhanced potency and selectivity for various biological targets. While specific assay data for Benzyl 3-(aminomethyl)azetidine-1-carboxylate is not publicly available, this guide provides a comprehensive performance benchmark of structurally related 3-substituted azetidine derivatives. The following sections present a comparative analysis of their efficacy in crucial assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to guide researchers in the design and evaluation of novel azetidine-based therapeutic agents.
I. Performance in STAT3 Inhibition Assays
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, plays a critical role in the development and progression of many cancers. Several (R)-azetidine-2-carboxamide derivatives have been identified as potent STAT3 inhibitors.
Comparative Performance of Azetidine-Based STAT3 Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) |
| 5a | STAT3 | EMSA (DNA-binding) | 0.55 |
| 5o | STAT3 | EMSA (DNA-binding) | 0.38 |
| 8i | STAT3 | EMSA (DNA-binding) | 0.34 |
| Proline Analog (3) | STAT3 | EMSA (DNA-binding) | 2.4 |
| Pipecolamide Analog (4) | STAT3 | EMSA (DNA-binding) | 5.4 |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This protocol is adapted from studies evaluating the inhibition of STAT3 DNA-binding activity.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against STAT3 binding to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe.
-
Test compounds (azetidine derivatives) dissolved in DMSO.
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM EDTA, 4 mM MgCl₂, 0.2% Nonidet P-40, 7% glycerol).[2]
-
Polyacrylamide gel and electrophoresis apparatus.
-
Phosphorimager for detecting radioactivity.
Procedure:
-
Nuclear extracts containing active STAT3 are pre-incubated with increasing concentrations of the azetidine compounds at room temperature for 30 minutes.[1]
-
The radiolabeled hSIE probe is then added to the mixture and incubated to allow for STAT3-DNA binding.
-
The reaction products are resolved by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to a phosphorimager screen.
-
The bands corresponding to the STAT3:DNA complexes are quantified.
-
The percentage of inhibition relative to a DMSO-treated control is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
STAT3 Signaling Pathway
Caption: STAT3 signaling pathway and the inhibitory action of azetidine derivatives.
II. Performance in GABA Uptake Inhibition Assays
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) regulate GABAergic neurotransmission by reuptake of GABA from the synaptic cleft. Azetidine derivatives have been explored as conformationally constrained GABA analogs.
Comparative Performance of Azetidine-Based GABA Uptake Inhibitors [3]
| Compound Class | Lipophilic Residue | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid | 4,4-diphenylbutenyl | GAT-1 | 2.83 |
| Azetidin-2-ylacetic acid | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 |
| Azetidine-3-carboxylic acid | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | 15.3 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine | N-unsubstituted | GAT-1 | 26.6 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine | N-alkylated | GAT-3 | 31.0 |
Experimental Protocol: [³H]GABA Uptake Assay
This protocol is a general representation of methods used to assess GABA transporter activity.[4]
Objective: To determine the inhibitory potency of test compounds on GABA transporters (GATs).
Materials:
-
HEK293 cells stably expressing the desired GABA transporter (e.g., hGAT-1).
-
[³H]GABA (radiolabeled GABA).
-
Unlabeled GABA.
-
Test compounds (azetidine derivatives).
-
Uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).
-
Scintillation cocktail and counter.
Procedure:
-
HEK293 cells expressing the target GAT are seeded in 96-well plates and cultured.
-
The cells are washed with uptake buffer.
-
Cells are pre-incubated with various concentrations of the test azetidine compounds for a defined period (e.g., 10 minutes) at room temperature.
-
A mixture of [³H]GABA and unlabeled GABA is added to initiate the uptake reaction, which proceeds for a short duration (e.g., 30 minutes).
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]GABA.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine).
-
IC50 values are calculated by analyzing the concentration-dependent inhibition of specific [³H]GABA uptake.
GABA Transporter (GAT) Mechanism
Caption: Mechanism of GABA transport and its inhibition by azetidine derivatives.
III. Performance in Monoamine Transporter Inhibition Assays
Monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synapse.[5][6] 3-Aminoazetidine derivatives have been investigated as triple reuptake inhibitors (TRIs).
Comparative Performance of 3-Aminoazetidine Derivatives as Monoamine Transporter Inhibitors [7]
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 10dl | 1.8 | 3.5 | 134 |
| Fluoxetine (Reference) | 1.2 | 180 | 1100 |
| Nisoxetine (Reference) | 110 | 0.8 | 39 |
| GBR12909 (Reference) | 240 | 380 | 1.5 |
Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol outlines a general procedure for assessing the inhibition of monoamine transporters.[7][8]
Objective: To determine the IC50 values of test compounds against human SERT, NET, and DAT.
Materials:
-
HEK293 cells stably transfected with hSERT, hNET, or hDAT.
-
Radiolabeled substrates: [³H]5-HT (for SERT), [³H]NE (for NET), or [³H]DA (for DAT).
-
Test compounds (3-aminoazetidine derivatives).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Transfected HEK293 cells are cultured and seeded into 96-well plates.[8]
-
The cells are incubated with serial dilutions of the test compounds.[8]
-
The respective radiolabeled monoamine substrate is added to each well to initiate uptake.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.[8]
-
IC50 values are determined by analyzing the concentration-dependent inhibition of substrate uptake.[8]
General Experimental Workflow
Caption: General workflow for in vitro transporter uptake assays.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, aligning with established safety procedures and regulatory compliance.
Immediate Safety Considerations and Hazard Profile
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. According to the Safety Data Sheet (SDS), this compound is a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE) is mandatory. All personnel handling the compound must wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash-proof safety goggles and a face shield
-
A properly fitted laboratory coat[1]
All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood[1].
Quantitative Hazard Data
A summary of the key hazard statements for this compound is presented below for quick reference.
| Hazard Code | Hazard Statement |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. On-site treatment or disposal down the drain is not recommended without a thorough hazard assessment and approval from your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect and prepare waste this compound and contaminated materials for disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure screw-top cap)
-
"Hazardous Waste" labels
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite, sand) for spill cleanup
Procedure:
-
Container Preparation: Obtain a suitable, properly labeled hazardous waste container. The container should be clean, dry, and made of a material that will not react with the chemical[2]. The original container is often a good choice for the waste product[3].
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste[4][5]. The label must include the full chemical name, "this compound," and the associated hazards (e.g., "Irritant")[6].
-
Waste Collection:
-
Unused/Waste Product: Carefully transfer any unused or waste product into the designated hazardous waste container.
-
Contaminated Disposables: Place any items contaminated with the chemical, such as weighing papers, pipette tips, and gloves, into the same container[7].
-
Empty Containers: The original container, even if "empty," will contain residue and should be disposed of as hazardous waste. Do not rinse it out into the drain. Seal the container and place it in the designated waste accumulation area[6].
-
-
Container Management: Do not overfill the container; leave at least one inch of headspace to allow for expansion[2]. Keep the container securely capped at all times, except when adding waste[3][4].
-
Segregation: Store the waste container in a designated satellite accumulation area[2][4]. It is critical to segregate this waste from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[1]. Store acids and bases separately[2].
-
Final Disposal: Once the container is full or you have no more of this waste to dispose of, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor[6][7]. Provide them with the complete chemical name and any other relevant safety information.
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent exposure.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill using an inert material like vermiculite or dry sand[1][7].
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place the collected waste into the labeled hazardous waste container[1].
-
Decontaminate the area with a suitable solvent and then soap and water, collecting all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Disposal Decision Workflow
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Benzyl 3-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Benzyl 3-(aminomethyl)azetidine-1-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the GHS classifications for the structurally similar Benzyl 3-aminoazetidine-1-carboxylate and general safety practices for handling azetidine and carbamate derivatives.
Hazard Identification and Safety Precautions
This compound and its analogs are classified with the following potential hazards:
-
May cause skin irritation.[1]
-
May cause serious eye irritation or damage.[1]
-
May cause respiratory irritation.[1]
Due to the strained azetidine ring, this compound may be reactive. Therefore, it is crucial to handle it with care in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a high potential for splashes, such as during transfers of large volumes.[4][5][6][7] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves.[4][5][8] |
| Body Protection | A standard laboratory coat is required to protect against skin contact.[4][5] Fire-resistant lab coats should be considered if working with flammable solvents in the same procedure.[7][9] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If a fume hood is not available or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][5] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood all available safety information. Work in a well-ventilated chemical fume hood.[3][4] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid all direct contact with the skin, eyes, and clothing.[5] Minimize the generation of dust or aerosols. Do not inhale the substance.
-
After Handling: Wash hands thoroughly after handling. Remove any contaminated clothing and launder it before reuse. Do not eat, drink, or smoke in the work area.[5]
Spill and Emergency Procedures:
-
Small Spills: For minor spills, absorb the material with an inert substance like vermiculite or sand.[10] Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[3]
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) office.[3]
-
First Aid - Eyes: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
First Aid - Skin: In case of skin contact, wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Waste Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing papers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][4]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]
-
Disposal: Dispose of the chemical waste through your institution's EHS office.[3] Do not dispose of this chemical down the drain or in the regular trash.[3][4]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[4]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1203295-44-6|Benzyl 3-aminoazetidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uah.edu [uah.edu]
- 7. wm.edu [wm.edu]
- 8. ehs.ncsu.edu [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

